Tnppt
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76756-12-2 |
|---|---|
Molecular Formula |
C17H20N3O9PS |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy-[(4-nitrophenyl)methoxy]phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N3O9PS/c1-10-7-19(17(23)18-16(10)22)15-6-13(14(8-21)28-15)29-30(26,31)27-9-11-2-4-12(5-3-11)20(24)25/h2-5,7,13-15,21H,6,8-9H2,1H3,(H,26,31)(H,18,22,23)/t13-,14+,15+,30?/m0/s1 |
InChI Key |
JKVAQNNEAGELID-LQKXLNEJSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=S)(O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=S)(O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Core Principle of TNP-ATP Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an invaluable tool in the study of ATP-binding proteins. Its utility stems from the environmentally sensitive fluorescence of the trinitrophenyl (TNP) moiety. In an aqueous environment, TNP-ATP exhibits weak fluorescence. However, upon binding to the typically more hydrophobic and viscous environment of a protein's ATP-binding pocket, its fluorescence properties change dramatically. This phenomenon provides a robust and sensitive method for detecting and quantifying protein-ATP interactions, making it a cornerstone technique in academic research and drug discovery. This guide delves into the core principles of TNP-ATP fluorescence, presents key quantitative data, details experimental protocols, and provides visual representations of the underlying processes.
The Fundamental Principle: Environmentally Sensitive Fluorescence
The core principle behind TNP-ATP fluorescence lies in the sensitivity of the TNP fluorophore to its local environment. The 2,4,6-trinitrophenyl group is attached to the ribose sugar of ATP.
In a polar aqueous solution, the excited state of the TNP moiety is stabilized, leading to non-radiative decay pathways and consequently, low fluorescence emission. When TNP-ATP is free in solution, it exhibits a characteristic weak fluorescence with an emission maximum at approximately 561 nm when excited at around 408 nm.
Upon binding to an ATP-binding site on a protein, the TNP group is transferred to a less polar, more viscous, and sterically constrained environment. This change in the microenvironment has two major effects on the fluorescence of TNP-ATP:
-
Fluorescence Enhancement: The non-polar environment within the protein's binding pocket reduces the quenching of the TNP fluorophore's excited state that occurs in water. This leads to a significant increase in the fluorescence quantum yield, resulting in a several-fold enhancement of the fluorescence intensity. The observed increase is typically in the range of 3- to 5-fold.
-
Blue Shift: The emission maximum of the TNP fluorophore undergoes a hypsochromic shift, also known as a blue shift, to shorter wavelengths. This shift, typically in the range of 5-20 nm, is also a consequence of the change in polarity of the environment.
These distinct spectral changes—increased intensity and a blue-shifted emission maximum—are the hallmarks of TNP-ATP binding to a protein and form the basis of its use in various biochemical and biophysical assays.
Data Presentation: Spectroscopic and Affinity Data
The following tables summarize key quantitative data related to the fluorescent properties of TNP-ATP and its interaction with various ATP-binding proteins.
Table 1: Spectroscopic Properties of TNP-ATP
| Property | Free in Aqueous Buffer (pH ~7.4) | Bound to Protein |
| Excitation Maximum (λex) | ~408 nm, ~470 nm | ~408 nm, ~470 nm |
| Emission Maximum (λem) | ~561 nm | ~540 - 555 nm (Blue-shifted) |
| Fluorescence Intensity | Low | High (3- to 5-fold increase) |
| Quantum Yield | Low | Significantly Higher |
Table 2: Dissociation Constants (Kd) of TNP-ATP for Various Proteins
| Protein Class | Protein | Organism | Kd (TNP-ATP) (µM) | Reference |
| Kinase | CheA | Escherichia coli | 1.6 | [1] |
| Hexokinase | Yeast | ~0.1 | [2] | |
| CASK (CaM-kinase domain) | Human | ~1 | [3] | |
| ATPase | Na+/K+-ATPase | Eel electroplax | 0.2 - 0.7 | [4] |
| Ca2+-ATPase | Sarcoplasmic Reticulum | ~0.2 | [2] | |
| Motor Protein | Myosin S1 | Rabbit Skeletal Muscle | ~1 | [2] |
| Other | PhoQ (catalytic domain) | Salmonella enterica | 294 | [1] |
Note: Kd values can vary depending on experimental conditions such as buffer composition, pH, and temperature.
Experimental Protocols
Determination of TNP-ATP Binding Affinity by Direct Titration
This protocol describes a standard method to determine the dissociation constant (Kd) of TNP-ATP for a target protein using a cuvette-based spectrofluorometer.
Materials:
-
Purified target protein of known concentration
-
TNP-ATP stock solution (e.g., 1 mM in water, protected from light)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
Spectrofluorometer
-
Quartz cuvette
Methodology:
-
Instrument Setup: Set the spectrofluorometer to an excitation wavelength of 408 nm and an emission scan range from 500 nm to 600 nm. Set the excitation and emission slit widths appropriately (e.g., 5 nm).
-
Blank Measurement: Add assay buffer to the cuvette and record the background fluorescence.
-
Protein Addition: Add a known concentration of the target protein to the cuvette (e.g., 1 µM final concentration).
-
TNP-ATP Titration: Make sequential additions of small aliquots of the TNP-ATP stock solution to the cuvette, allowing the solution to equilibrate for a few minutes after each addition.
-
Fluorescence Measurement: After each addition, record the fluorescence emission spectrum.
-
Data Analysis:
-
Correct the fluorescence intensity at the emission maximum (e.g., 540 nm) for dilution at each titration point.
-
Subtract the fluorescence of TNP-ATP in buffer alone at each concentration.
-
Plot the change in fluorescence intensity (ΔF) against the concentration of TNP-ATP.
-
Fit the resulting saturation curve to a one-site binding model (or other appropriate models) to determine the Kd.
-
Competitive Inhibition Assay for Unlabeled Ligands
This protocol outlines a method to determine the binding affinity of a non-fluorescent ligand (e.g., ATP or a small molecule inhibitor) by measuring its ability to displace TNP-ATP from the target protein.
Materials:
-
Purified target protein
-
TNP-ATP stock solution
-
Unlabeled ligand (competitor) stock solution
-
Assay buffer
-
Spectrofluorometer or microplate reader
Methodology:
-
Complex Formation: Prepare a solution containing the target protein and TNP-ATP at concentrations that result in a significant fluorescence signal (typically protein concentration > Kd of TNP-ATP, and TNP-ATP concentration ≈ Kd). Allow the complex to form by incubating for a sufficient time.
-
Competitor Titration: To a series of wells or cuvettes containing the pre-formed protein-TNP-ATP complex, add increasing concentrations of the unlabeled competitor.
-
Incubation: Incubate the samples to allow the binding equilibrium to be reached.
-
Fluorescence Measurement: Measure the fluorescence intensity at the emission maximum of the bound TNP-ATP (e.g., 540 nm).
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the competitor concentration.
-
The data will show a decrease in fluorescence as the competitor displaces TNP-ATP.
-
Fit the data to a competitive binding equation to determine the IC50 of the competitor.
-
The IC50 can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the Kd of TNP-ATP and the concentration of TNP-ATP used in the assay.
-
Mandatory Visualization
Caption: Principle of TNP-ATP Fluorescence.
Caption: TNP-ATP Binding Assay Workflow.
Caption: Competitive Inhibition Assay Logic.
Conclusion
TNP-ATP serves as a powerful and versatile tool for investigating the interactions between ATP and its binding proteins. The underlying principle of its fluorescence—a dramatic increase in intensity and a blue shift in emission upon binding—provides a straightforward and sensitive readout for these interactions. The experimental protocols detailed in this guide offer a starting point for researchers to quantify binding affinities and screen for inhibitors. By understanding the core principles and methodologies associated with TNP-ATP fluorescence, scientists and drug development professionals can effectively leverage this technique to advance their understanding of ATP-dependent processes and accelerate the discovery of novel therapeutics.
References
- 1. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: The Mechanism of TNP-ATP Binding to ATPases
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding mechanism of 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) to ATPases. TNP-ATP, a fluorescent analog of ATP, is a critical tool for investigating the structure, function, and kinetics of ATP-binding proteins. Its utility stems from a significant change in its fluorescent properties upon binding, enabling detailed biochemical and biophysical characterization.
Core Binding Mechanism and Structural Insights
TNP-ATP interacts with ATP-binding proteins as a substitute for its parent nucleotide, often exhibiting a higher binding affinity.[1] The core of its mechanism as a fluorescent probe lies in the environmental sensitivity of the trinitrophenyl (TNP) moiety.
-
Fluorescence Enhancement: In aqueous solutions, TNP-ATP exhibits weak fluorescence.[1] Upon binding to an ATPase, the TNP group is typically transferred from the polar aqueous environment to a more hydrophobic, nonpolar pocket within the ATP-binding site.[2] This change in the microenvironment restricts the rotational freedom of the TNP group and shields it from solvent quenching, leading to a dramatic, several-fold enhancement in its fluorescence intensity.[1][3]
-
Spectral Shift: The binding event is also accompanied by a "blue shift," meaning the wavelength of maximal fluorescence emission moves to a shorter wavelength.[3] For example, when excited at 410 nm, TNP-ATP in water has an emission maximum at 561 nm, which can shift upon binding to a protein.[1] This blue shift, typically in the range of 0-15 nm, further confirms the movement of the fluorophore into a non-polar environment.[3]
-
Structural Basis of High Affinity: Crystallographic studies of Ca²⁺-ATPase have provided detailed structural insights into the high-affinity binding of TNP derivatives.[4][5] These studies revealed that the binding mode of TNP-ATP is distinctly different from that of natural ATP.[4][5] In the E2 state of Ca²⁺-ATPase, the TNP ring occupies the adenine binding pocket, stacking with hydrophobic residues like Phenylalanine 487.[4] The adenine ring, in turn, is sandwiched between two arginine side chains, an interaction that accounts for the significantly higher affinity of TNP-ATP compared to ATP for this enzyme.[4] This enhanced affinity, often 20 to 2,000 times higher than for ATP, is a common feature across many proteins.[3]
Quantitative Analysis of TNP-ATP Binding Affinity
The dissociation constant (Kd) is a critical parameter for quantifying the affinity of TNP-ATP for an ATPase. A lower Kd value signifies a tighter binding interaction. The significant fluorescence change upon binding makes TNP-ATP an excellent tool for determining these values through fluorescence titration experiments.
| ATPase / Protein | Ligand | Dissociation Constant (Kd) | Comments / Method | Reference(s) |
| Ca²⁺-ATPase (SERCA) | TNP-ATP | 0.1 - 0.2 µM | Higher affinity in the E2 state. | [4] |
| ATP | ~4 - 10 µM | Determined in the absence of Ca²⁺. | [4] | |
| Na⁺/K⁺-ATPase | TNP-ATP | 0.04 - 0.09 µM (at 3°C) | High-affinity site. | [6] |
| TNP-ATP | 0.2 - 0.7 µM (at 21-25°C) | High-affinity site. | [6] | |
| ATP | 1 µM (no ligands) | Determined by displacement of TNP-ATP. | [6] | |
| ATP | 15 - 19 µM (with KCl) | Determined by displacement of TNP-ATP. | [6] | |
| Bacterial Histidine Kinase (PhoQcat) | TNP-ATP | 294 ± 33 µM | Determined by fluorescence titration. | [7] |
| ATP | 412 ± 72 µM | Determined via competitive displacement assay. | [7] | |
| Bacterial Histidine Kinase (CheA) | TNP-ATP | 1.9 µM | [7] | |
| Bacterial Histidine Kinase (EnvZ) | TNP-ATP | 0.5 µM | [7] | |
| Heavy-chain Meromyosin | TNP-ATP | Not specified | One of the first proteins studied with TNP-ATP using absorbance. | [3] |
| Selenophosphate Synthetase (SPS) | TNP-ATP | Not specified | Affinity is >100x higher than for ATP. | [3] |
Experimental Protocols
The primary method for studying TNP-ATP binding is fluorescence spectroscopy. Below are detailed protocols for direct titration and competitive binding assays.
This protocol determines the dissociation constant (Kd) of TNP-ATP for an ATPase.
-
Materials & Reagents:
-
Cuvette-Based Protocol:
-
Instrument Setup: Set the spectrofluorometer's excitation wavelength to 409 or 410 nm and the emission wavelength to scan from 500 nm to 600 nm.[8][9] Set slit widths appropriately (e.g., 5 nm for excitation, 5-20 nm for emission).[8][9]
-
Blank Measurement: Add assay buffer to the cuvette and record the baseline fluorescence.
-
TNP-ATP Control: Add a known concentration of TNP-ATP (e.g., final concentration of 5 µM) to the cuvette and record its fluorescence spectrum. The peak emission should be around 561 nm in an aqueous buffer.[3][8]
-
Titration: To a fresh cuvette containing a fixed concentration of the ATPase (e.g., 2.5 µM) in assay buffer, make sequential additions of TNP-ATP from a stock solution (e.g., final concentrations from 0 to 30 µM).[9]
-
Measurement: After each addition, allow the system to equilibrate (binding is often instantaneous) and record the fluorescence intensity at the new emission maximum (e.g., ~540 nm).[8][9] Correct each reading for dilution and for the fluorescence of TNP-ATP in the absence of the protein.[9]
-
-
Data Analysis:
-
Plot the corrected fluorescence intensity (F) against the concentration of TNP-ATP.
-
Fit the resulting saturation curve to a suitable binding model, such as the Hill equation: F = F_max * [TNP-ATP]^n / (Kd^n + [TNP-ATP]^n), where F_max is the maximum fluorescence, Kd is the dissociation constant, and n is the Hill coefficient.[9]
-
This protocol is used to determine the binding affinity (Kd or Ki) of a non-fluorescent ligand, such as natural ATP, by measuring its ability to displace bound TNP-ATP.
-
Setup:
-
Prepare a solution containing the ATPase and a concentration of TNP-ATP that results in significant binding (e.g., at or near its Kd value), leading to a high fluorescence signal.
-
Record the initial fluorescence of the ATPase-TNP-ATP complex.
-
-
Titration:
-
Data Analysis:
-
Plot the fraction of TNP-ATP bound versus the concentration of the competitor.
-
Fit the data to a competitive binding equation to determine the Kd (or Ki) for the unlabeled ligand.[7]
-
Visualizing Workflows and Mechanisms
Graphviz diagrams are provided to illustrate the experimental workflow and the fundamental binding mechanism.
Caption: Experimental workflow for a TNP-ATP direct binding assay.
Caption: Mechanism of TNP-ATP binding and competitive displacement by ATP.
Caption: Probing P-type ATPase conformational states with TNP-ATP.
References
- 1. TNP-ATP - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNP-ATP Binding Assay [bio-protocol.org]
Spectroscopic Properties of Free vs. Protein-Bound TNP-ATP: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic properties of 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), a fluorescent analog of ATP. It details the changes in these properties upon binding to proteins and outlines experimental protocols for utilizing TNP-ATP in research and drug development.
Introduction to TNP-ATP as a Spectroscopic Probe
TNP-ATP is a valuable tool in biochemistry and pharmacology for studying ATP-binding proteins. The trinitrophenyl (TNP) moiety conjugated to the ribose of ATP acts as a sensitive fluorescent reporter. In its free form in aqueous solution, TNP-ATP exhibits weak fluorescence. However, upon binding to the often more hydrophobic environment of a protein's ATP-binding pocket, its fluorescence properties change dramatically. This phenomenon, characterized by a significant enhancement in fluorescence intensity and a shift in the emission maximum to a shorter wavelength (a "blue shift"), forms the basis of its utility as a probe for protein-ligand interactions.[1][2] These spectral changes allow for the determination of binding affinities (dissociation constants, Kd), the screening of potential inhibitors, and the investigation of the kinetics of ATP-protein interactions.[1][3]
Spectroscopic Properties of Free TNP-ATP
Free TNP-ATP in an aqueous solution at neutral pH has distinct absorbance and fluorescence characteristics. The TNP group has two primary absorption maxima in the visible range, at approximately 408 nm and 470 nm.[1] The absorbance is sensitive to pH, increasing as the pH rises.[1] When excited at its absorption maximum (typically around 408-410 nm), free TNP-ATP displays a fluorescence emission maximum at approximately 561 nm.[1][4]
Table 1: Spectroscopic Properties of Free TNP-ATP
| Property | Value | Reference |
| Absorption Maxima (λmax) | 259 nm, 408 nm, 470 nm | Jena Bioscience |
| Molar Extinction Coefficient (ε) at λmax | 25.0 L mmol-1 cm-1 (at 259 nm)26.4 L mmol-1 cm-1 (at 408 nm)18.5 L mmol-1 cm-1 (at 470 nm) | Jena Bioscience |
| Excitation Maximum (λex) | 408 nm / 470 nm | Jena Bioscience |
| Emission Maximum (λem) | 552-561 nm | Jena Bioscience,[1] |
Spectroscopic Properties of Protein-Bound TNP-ATP
The binding of TNP-ATP to a protein's nucleotide-binding site induces significant changes in its spectroscopic properties. This is primarily due to the transition of the TNP moiety from the polar aqueous environment to a more nonpolar, hydrophobic microenvironment within the protein.
The most prominent changes observed are:
-
Fluorescence Enhancement: A several-fold increase in fluorescence intensity is a hallmark of TNP-ATP binding to a protein.[1][2] This is attributed to a decrease in the quenching of the TNP fluorophore's excited state by water molecules.
-
Blue Shift of Emission Maximum: The emission maximum of TNP-ATP typically shifts to shorter wavelengths (a blue shift) upon protein binding. This shift can range from a few nanometers to over 20 nm, depending on the specific protein and the hydrophobicity of its binding pocket.[1]
These changes are instrumental in quantifying the interaction between TNP-ATP and a protein. The magnitude of the fluorescence enhancement and the extent of the blue shift can provide qualitative information about the nature of the binding site.
Table 2: Spectroscopic Properties and Dissociation Constants of TNP-ATP Bound to Various Proteins
| Protein Class | Protein | Organism | Kd (TNP-ATP) | Kd (ATP) | Fluorescence Change upon Binding | Emission Max. (Bound) | Reference |
| Kinases | CheA (Histidine Kinase) | E. coli | < 0.01 µM | ~1 µM | Significant Enhancement & Blue Shift | Not Specified | [1] |
| Hexokinase | Yeast | ~6x tighter than ATP | - | Enhancement | Not Specified | [1] | |
| CASK (CaM-kinase) | Human | ~1 µM | - | 3- to 5-fold Enhancement & Blue Shift | ~540 nm | [5] | |
| PhoQ (Histidine Kinase) | Salmonella enterica | 294 ± 33 µM | 412 ± 72 µM | ~4-fold Enhancement | 538 nm | [6] | |
| ATPases | Ca2+-ATPase | Sarcoplasmic Reticulum | 1.0 µM (Ki) | 2.4 µM (Km) | Greatly Enhanced | Not Specified | [7] |
| Na+/K+-ATPase | Eel electroplax | 0.04 - 0.09 µM | 1 µM | Enhanced | Not Specified | [8] | |
| Myosins | Heavy Meromyosin | Rabbit | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Other | MreB | T. maritima | 3.69 µM | ~2 µM | Saturation Observed | Not Specified | [9] |
Note: The fluorescence enhancement is often reported qualitatively. The dissociation constants can vary depending on experimental conditions such as temperature, pH, and buffer composition.
Experimental Protocols
General Protocol for Fluorescence Titration to Determine Binding Affinity (Kd)
This protocol describes a direct titration experiment to determine the dissociation constant (Kd) of TNP-ATP for a protein.
Materials:
-
Spectrofluorometer with temperature control
-
Quartz cuvette (low volume)
-
Protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES)
-
TNP-ATP stock solution of known concentration
-
The same buffer used for the protein solution
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to 410 nm and the emission wavelength to scan a range that includes the expected free and bound emission maxima (e.g., 500-600 nm). Alternatively, set the emission wavelength to the expected maximum for the bound form (e.g., 540 nm) for single-point measurements.[5]
-
Set the excitation and emission slit widths to appropriate values to obtain a good signal-to-noise ratio.
-
Equilibrate the sample holder to the desired experimental temperature.
-
-
Sample Preparation:
-
Add a known volume of buffer to the cuvette to record a blank measurement.
-
Add a known concentration of the protein of interest to the cuvette. A typical starting concentration is in the low micromolar range. Allow the protein solution to equilibrate to the set temperature.
-
-
Titration:
-
Record the initial fluorescence of the protein solution.
-
Make successive small additions of the TNP-ATP stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence intensity or spectrum.
-
Continue the additions until the fluorescence signal no longer increases significantly, indicating saturation of the protein's binding sites.
-
-
Data Analysis:
-
Correct the fluorescence readings for dilution by multiplying the observed fluorescence by the dilution factor (Vtotal / Vinitial).
-
If necessary, correct for the inner filter effect, especially at higher concentrations of TNP-ATP.[4]
-
Plot the change in fluorescence intensity (ΔF = F - F0) as a function of the total TNP-ATP concentration.
-
Fit the resulting binding isotherm to a suitable binding equation (e.g., a single-site binding model) to determine the dissociation constant (Kd) and the maximum fluorescence change (ΔFmax).
-
Protocol for a TNP-ATP Displacement Assay for Inhibitor Screening
This protocol is designed to screen for compounds that inhibit the binding of ATP to a protein by displacing TNP-ATP.
Materials:
-
Spectrofluorometer or microplate reader with fluorescence capabilities
-
Protein of interest
-
TNP-ATP
-
Library of potential inhibitor compounds
-
Appropriate buffer
Procedure:
-
Establish Assay Conditions:
-
Determine the optimal concentrations of protein and TNP-ATP that give a robust fluorescence signal and are sensitive to displacement. This is typically done by performing a titration as described in the previous protocol. A TNP-ATP concentration around the Kd value is often a good starting point.
-
-
Assay Execution (Microplate Format):
-
In the wells of a microplate, add the protein and TNP-ATP at their predetermined optimal concentrations.
-
Add the potential inhibitor compounds from the library to the wells at various concentrations. Include appropriate controls (no inhibitor, and a known inhibitor if available).
-
Incubate the plate for a sufficient time to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity in each well using the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
A decrease in fluorescence intensity compared to the no-inhibitor control indicates that the compound is displacing TNP-ATP from the protein's binding site.
-
The potency of the inhibitor can be quantified by determining the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal of the protein-TNP-ATP complex.
-
The dissociation constant of the inhibitor (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of TNP-ATP is known.
-
Mandatory Visualizations
P2X Receptor Signaling Pathway
P2X receptors are ATP-gated ion channels. TNP-ATP can act as an antagonist for these receptors, blocking the downstream signaling cascade.
Caption: P2X Receptor signaling pathway and inhibition by TNP-ATP.
Experimental Workflow for Kinase Inhibitor Screening
This diagram illustrates a typical workflow for identifying and characterizing kinase inhibitors using a TNP-ATP-based fluorescence assay.
Caption: Workflow for kinase inhibitor screening using TNP-ATP.
Conclusion
TNP-ATP is a powerful and versatile tool for studying ATP-binding proteins. Its environment-sensitive fluorescence provides a robust and convenient method for determining binding affinities and for screening potential inhibitors in a high-throughput format. Understanding the spectroscopic properties of both its free and protein-bound forms is crucial for the design and interpretation of experiments utilizing this valuable fluorescent probe. This guide provides the foundational knowledge and practical protocols to effectively employ TNP-ATP in research and drug discovery endeavors.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. TNP-ATP - Wikipedia [en.wikipedia.org]
- 5. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Trinitrophenyl Group: A Luminous Key to Unlocking ATP's Role in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the universal energy currency of the cell, powering a vast array of biochemical processes. Beyond its metabolic role, ATP is a critical signaling molecule, modulating the function of a diverse range of proteins, including kinases, ATPases, and ion channels. Understanding the intricate interactions between ATP and its protein targets is paramount for deciphering cellular signaling pathways and for the development of novel therapeutics. 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) has emerged as an indispensable tool in this endeavor. This fluorescent ATP analog, by virtue of its environmentally sensitive trinitrophenyl (TNP) group, provides a powerful spectroscopic window into the molecular mechanisms of ATP-binding proteins.
This technical guide provides a comprehensive overview of the role of the TNP group in TNP-ATP fluorescence and its application in studying ATP-mediated cellular processes. We will delve into the photophysical properties of TNP-ATP, present detailed experimental protocols for its use in various assays, and illustrate its application in elucidating complex signaling pathways.
The Core of Fluorescence: The Trinitrophenyl Group
The utility of TNP-ATP as a fluorescent probe is intrinsically linked to the photophysical properties of its trinitrophenyl moiety. The TNP group, a derivative of picric acid, is attached to the ribose sugar of the ATP molecule.[1] In an aqueous environment, TNP-ATP exhibits weak intrinsic fluorescence. However, upon binding to the ATP-binding pocket of a protein, the TNP group experiences a change in its local microenvironment, typically becoming more hydrophobic and sterically constrained. This environmental shift is the cornerstone of its function as a molecular reporter.
The fluorescence of the TNP group is highly sensitive to the polarity and viscosity of its surroundings.[1] When TNP-ATP transitions from a polar aqueous solution to the nonpolar environment of a protein's ATP-binding site, a significant enhancement of its fluorescence intensity is observed, often increasing by a factor of 3 to 5.[2] Concurrently, the emission maximum undergoes a hypsochromic shift, or "blue shift," to shorter wavelengths.[2][3] This phenomenon arises from the stabilization of the excited state of the TNP fluorophore in the nonpolar environment, leading to a higher quantum yield of fluorescence. These distinct spectral changes—an increase in intensity and a blue shift in emission—provide a robust and readily measurable signal for monitoring TNP-ATP binding to a protein of interest.
Quantitative Fluorescence Properties of TNP-ATP
The spectral characteristics of TNP-ATP are fundamental to its application in quantitative biochemical assays. The following tables summarize the key photophysical parameters of TNP-ATP in its free and protein-bound states.
| Parameter | Free TNP-ATP in Aqueous Buffer | Protein-Bound TNP-ATP | Reference |
| Excitation Maximum (λex) | ~408 nm and ~470 nm | ~410 nm | [1] |
| Emission Maximum (λem) | ~561 nm | Blue-shifted to ~540-550 nm | [2][3] |
| Fluorescence Intensity | Low | 3- to 5-fold increase | [2] |
| Protein | Dissociation Constant (Kd) of TNP-ATP | Reference |
| Myosin | Not specified | [1] |
| CheA | Not specified | [3] |
| PhoQ catalytic domain | Not specified | [4] |
| Na+/K+-ATPase | 0.04 to 0.09 µM (at 3°C) | [5] |
| P2X2/3 receptors | IC50 of 3 to 6 nM | [6] |
| P2X1 receptor | IC50 of 6 nM | [7] |
| Tm-MreB | 3.69 µM | [8] |
Experimental Protocols
The unique fluorescent properties of TNP-ATP have been harnessed to develop a variety of assays to probe protein-ATP interactions. Below are detailed methodologies for key experiments.
Determination of Binding Affinity using Fluorescence Titration
This protocol describes a standard cuvette-based assay to determine the dissociation constant (Kd) of TNP-ATP for a target protein.
Materials:
-
Purified protein of interest
-
TNP-ATP stock solution (e.g., 1 mM in water, pH 7.0)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.5)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvette
Procedure:
-
Instrument Setup: Set the fluorometer's excitation wavelength to 410 nm and the emission wavelength to scan from 500 nm to 600 nm.[2]
-
Blank Measurement: Add assay buffer to the cuvette and record the background fluorescence.
-
TNP-ATP Fluorescence: Add a known concentration of TNP-ATP (e.g., 1 µM) to the cuvette and record the fluorescence spectrum. The emission maximum should be around 561 nm.[2]
-
Titration: Sequentially add increasing concentrations of the purified protein to the cuvette containing TNP-ATP. After each addition, gently mix and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Data Analysis:
-
For each protein concentration, determine the fluorescence intensity at the new emission maximum (which will be blue-shifted).
-
Correct the fluorescence intensity values by subtracting the background fluorescence.
-
Plot the change in fluorescence intensity as a function of the protein concentration.
-
Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the Kd.
-
Competition Binding Assay
This assay is used to determine the binding affinity of a non-fluorescent ligand (e.g., ATP) by measuring its ability to displace TNP-ATP from the protein.
Materials:
-
Same as for the fluorescence titration assay
-
Non-fluorescent competitor ligand (e.g., ATP) stock solution
Procedure:
-
Complex Formation: Prepare a solution containing the protein of interest and TNP-ATP at concentrations that result in a significant fluorescence signal (typically with the protein concentration above the Kd of TNP-ATP).
-
Titration with Competitor: Add increasing concentrations of the competitor ligand (e.g., ATP) to the pre-formed protein-TNP-ATP complex.
-
Fluorescence Measurement: After each addition of the competitor, record the fluorescence intensity. The fluorescence will decrease as TNP-ATP is displaced from the protein.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 of the competitor.
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing Signaling Pathways with TNP-ATP
TNP-ATP has been instrumental in dissecting the mechanisms of various ATP-dependent signaling pathways. The following diagrams, generated using the DOT language, illustrate the role of TNP-ATP in studying these pathways.
P2X Receptor Signaling
P2X receptors are ATP-gated ion channels involved in a wide range of physiological processes. TNP-ATP acts as a potent competitive antagonist of many P2X receptor subtypes, making it a valuable tool for their characterization.[6][7]
This diagram illustrates how TNP-ATP competitively inhibits the binding of ATP to P2X receptors, thereby preventing channel opening and subsequent ion influx. Researchers can use TNP-ATP to probe the structure of the ATP-binding pocket and to screen for novel P2X receptor modulators.
Protein Kinase Conformational Changes
Protein kinases play a central role in signal transduction by catalyzing the phosphorylation of target proteins. TNP-ATP can be used to study the conformational changes that kinases undergo upon ATP binding.[2][9]
This workflow shows how the binding of TNP-ATP to an inactive kinase induces a conformational change to an active state, which is accompanied by an increase in fluorescence. This allows for the real-time monitoring of kinase activation and the screening of compounds that modulate this process.
P-type ATPase Catalytic Cycle
P-type ATPases are a family of ion pumps that utilize the energy from ATP hydrolysis to transport ions across cellular membranes. They undergo a series of conformational changes, known as the E1-E2 cycle. TNP-ATP can be used to probe the nucleotide-binding steps and associated conformational states of this cycle.[10][11]
This diagram depicts the key conformational states of a P-type ATPase during its catalytic cycle. TNP-ATP can be used to study the initial ATP binding step to the E1 state and to characterize the nucleotide-binding pocket in different conformational intermediates.
Conclusion
The trinitrophenyl group endows TNP-ATP with remarkable fluorescent properties that have made it an invaluable tool for researchers studying ATP-binding proteins. Its sensitivity to the local environment provides a direct readout of ligand binding and associated conformational changes. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the application of TNP-ATP in dissecting the complex roles of ATP in cellular signaling. As our understanding of the proteome continues to expand, the utility of TNP-ATP and other fluorescent nucleotide analogs will undoubtedly continue to illuminate the intricate molecular choreography that governs life at the cellular level.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNP-ATP - Wikipedia [en.wikipedia.org]
- 4. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Trinitrophenyl derivatives bind differently from parent adenine nucleotides to Ca<sup>2+</sup>-ATPase in the absence of… [ouci.dntb.gov.ua]
TNP-ATP interaction with protein kinases and motor proteins.
An In-depth Technical Guide to the Interaction of TNP-ATP with Protein Kinases and Motor Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction: TNP-ATP as a Fluorescent Probe
2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) is a fluorescent analog of Adenosine 5'-Triphosphate (ATP) that has become an invaluable tool for studying ATP-binding proteins.[1] Developed in 1973 by Hiratsuka and Uchida, TNP-ATP was initially synthesized to investigate the ATP binding site of the motor protein myosin.[1] Its utility has since expanded to a wide range of ATP-utilizing enzymes, including protein kinases and other motor proteins.[1][2]
The core advantage of TNP-ATP lies in its environmentally sensitive fluorescence. The trinitrophenyl (TNP) moiety is conjugated to the ribose ring of ATP, allowing the molecule to retain biological activity while gaining fluorescent properties.[1][2] In aqueous solutions, TNP-ATP exhibits weak fluorescence. However, upon binding to the typically more hydrophobic ATP-binding pocket of a protein, its fluorescence quantum yield increases significantly, often accompanied by a blue shift in the emission maximum.[2][3] This change in fluorescence provides a direct, real-time signal of the binding event, enabling the determination of binding affinities, kinetics, and the screening of competitive inhibitors.[3][4]
Spectroscopic Properties:
-
Emission (λ_em_): ~561 nm in aqueous buffer, which blue-shifts (e.g., to ~540 nm) upon protein binding.[1][2][3]
This guide provides a technical overview of the application of TNP-ATP in studying protein kinases and motor proteins, including quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Interaction with Protein Kinases
Protein kinases, which catalyze the phosphorylation of substrate proteins, are a major class of drug targets.[6] Understanding their interaction with ATP is crucial for both basic research and inhibitor design.[7] TNP-ATP serves as an excellent probe for this purpose, as it mimics ATP in binding to the kinase active site.[3]
Upon binding to a protein kinase, TNP-ATP typically shows a 3- to 5-fold increase in fluorescence intensity and a discernible blue shift in its emission maximum.[3] This signal can be used in various assays to:
-
Determine the dissociation constant (K_d_) for TNP-ATP.
-
Characterize the binding of other nucleotides (like ATP or ADP) through competition assays.
-
Screen for and determine the potency of ATP-competitive inhibitors (Type I and Type II inhibitors).[3][6]
Quantitative Data: TNP-ATP Binding to Protein Kinases
The following table summarizes dissociation constants (K_d_) for TNP-ATP and, where available, ATP with various protein kinases. Note that TNP-ATP often binds with a significantly higher affinity (lower K_d_) than ATP itself, a critical consideration when interpreting results.[2][8]
| Protein Kinase Family | Protein | Organism/Source | K_d_ (TNP-ATP) | K_d_ (ATP) | Technique(s) Used | Reference(s) |
| Histidine Kinase | CheA (Site 1) | E. coli | 1.1 µM | 130 µM | Fluorescence, ITC | [2] |
| Histidine Kinase | CheA (Site 2) | E. coli | 0.05 µM | 130 µM | Fluorescence, ITC | [2] |
| Tyrosine Kinase | Epidermal Growth Factor Receptor (EGFR) | Human | 0.01 µM | ~1 µM | Fluorescence | [2] |
| GHMP Kinase | Mevalonate Diphosphate Decarboxylase (MDD) | Human | 0.16 µM | 23 µM | Fluorescence | [2] |
| Cyclin-Dependent Kinase | CDKA;1 | Zea mays | 7.0 µM | Not Reported | Fluorescence | [9] |
| Pseudokinase | CASK (CaM-kinase domain) | Human | ~1 µM | Not Reported | Fluorescence | [3][9] |
Experimental Protocol: Kinase-TNP-ATP Fluorescence Binding Assay
This protocol describes a standard method for determining the binding affinity of TNP-ATP to a protein kinase using a cuvette-based spectrofluorometer.[3]
Materials:
-
Purified protein kinase of interest
-
TNP-ATP stock solution (e.g., 1-10 mM in water)[5]
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.0)
-
Spectrofluorometer with a temperature-controlled cuvette holder
-
Standard quartz cuvette and magnetic stir bar
Procedure:
-
Instrument Setup: Set the spectrofluorometer excitation wavelength to 410 nm and the emission scan range from 500 nm to 600 nm. Set the temperature to 25°C.[3][4]
-
Blank Measurement: Add Assay Buffer to the cuvette. Record the fluorescence spectrum. This is the buffer blank.
-
TNP-ATP Spectrum: Add TNP-ATP to the cuvette to a final concentration of 1 µM. Record the emission spectrum. The peak should be at approximately 561 nm.[2][3]
-
Titration:
-
To a fresh cuvette, add the purified kinase to a final concentration of 1 µM in Assay Buffer.
-
Add TNP-ATP to a final concentration of 1 µM.
-
Immediately begin recording the emission spectrum. Binding is typically instantaneous.[3] A significant increase in fluorescence intensity and a blue shift in the emission maximum (e.g., to ~540 nm) indicates binding.
-
-
Saturation Binding Experiment (to determine K_d_):
-
Prepare a series of solutions in cuvettes with a fixed concentration of the kinase (e.g., 1 µM).
-
Titrate with increasing concentrations of TNP-ATP (e.g., 0-10 µM).
-
Record the fluorescence intensity at the new emission maximum (e.g., 540 nm) for each TNP-ATP concentration.
-
Correct for background fluorescence by subtracting the fluorescence of identical TNP-ATP concentrations in buffer without the protein.[3]
-
-
Data Analysis: Plot the corrected fluorescence intensity against the TNP-ATP concentration. Fit the resulting saturation curve to a suitable binding model (e.g., a one-site binding hyperbola or the Hill equation) to calculate the dissociation constant (K_d_).[10]
-
Competition Assay (Optional): To confirm specificity, add a high concentration of ATP (e.g., 500 µM) to the kinase-TNP-ATP complex. A reversal of the fluorescence signal towards the unbound state confirms that TNP-ATP binds to the ATP pocket.[3]
Caption: Experimental workflow for determining kinase-TNP-ATP binding affinity.
Caption: A generic MAP Kinase signaling cascade illustrating points of ATP binding.
Interaction with Motor Proteins
Motor proteins are enzymes that convert chemical energy from ATP hydrolysis into mechanical work, driving processes like muscle contraction and intracellular transport.[11] Key families include myosins (which move along actin filaments) and kinesins (which move along microtubules).[11][12] The mechanochemical cycle of these proteins involves discrete steps of ATP binding, hydrolysis, phosphate release, and ADP release, each coupled to a conformational change.[12][13]
TNP-ATP is used to dissect these cycles by acting as a stable ATP analog. Its binding can trap the motor in an ATP-bound state, and the associated fluorescence signal allows for kinetic analysis of the binding step itself, often using stopped-flow techniques for rapid processes.
Quantitative Data: TNP-ATP Interaction with Motor Proteins
The table below provides binding data for TNP-ATP with representative motor proteins.
| Motor Protein Family | Protein | Organism/Source | K_d_ (TNP-ATP) | Technique(s) Used | Reference(s) |
| Myosin | Myosin II Subfragment 1 (S1) | Rabbit Skeletal Muscle | 0.1 µM | Fluorescence, Absorbance | [2] |
| Kinesin | Kinesin Heavy Chain | Bovine Brain | Not Reported | Not Reported | |
| ATPase | Na+/K+-ATPase | Not Specified | 0.19 µM (in presence of K+) | Fluorescence | [14] |
| ATPase | F1-ATPase | Mitochondrial | Not Reported | Not Reported | [5] |
Experimental Protocol: Stopped-Flow Kinetic Analysis of TNP-ATP Binding
This protocol outlines the use of a stopped-flow instrument to measure the pre-steady-state kinetics of TNP-ATP binding to a motor protein.
Materials:
-
Purified motor protein (e.g., Myosin S1)
-
TNP-ATP solution
-
Assay Buffer (specific to the motor protein, e.g., containing KCl and MgCl_2_ for myosin)
-
Stopped-flow spectrofluorometer
Procedure:
-
Instrument Setup: Configure the stopped-flow instrument for fluorescence detection. Set the excitation wavelength to 410 nm and use a cutoff filter (e.g., >515 nm) for emission.
-
Loading Syringes: Load one syringe with the motor protein solution (e.g., 2 µM Myosin S1) and the other syringe with a range of TNP-ATP concentrations (e.g., 5-50 µM).
-
Rapid Mixing: The instrument will rapidly mix the contents of the two syringes. The binding event begins upon mixing.
-
Data Acquisition: Monitor the increase in fluorescence intensity over time (typically milliseconds). The resulting curve represents the kinetics of TNP-ATP binding.
-
Data Analysis:
-
Fit the fluorescence transient (trace) to a single or double exponential function to obtain the observed rate constant(s) (k_obs_).
-
Repeat the experiment with varying concentrations of TNP-ATP.
-
Plot the k_obs_ values against the TNP-ATP concentration.
-
The slope of this line gives the second-order rate constant for association (k_on_), and the y-intercept gives the first-order rate constant for dissociation (k_off_). The K_d_ can be calculated as k_off_ / k_on_.
-
Caption: Generalized mechanochemical cycle for a motor protein.
Considerations and Best Practices
While TNP-ATP is a powerful tool, researchers must be aware of its limitations to avoid misinterpretation of data.[2][8]
-
Higher Affinity: The TNP moiety can introduce additional interactions with the protein, often resulting in a much higher binding affinity for TNP-ATP than for natural ATP.[2] Therefore, K_d_ values obtained with TNP-ATP are not direct measures of the K_d_ for ATP. Competition assays are essential to relate the findings back to the natural nucleotide.[4]
-
Inner Filter Effect: At concentrations exceeding ~1 µM, TNP-ATP can absorb the light it emits, leading to a non-linear relationship between concentration and fluorescence.[1] Experiments should ideally be conducted below this concentration, or data must be corrected for this effect.
-
Environmental Sensitivity: The fluorescence of TNP-ATP is sensitive to pH, polarity, and viscosity.[2] It is crucial to maintain consistent buffer conditions throughout an experiment.
Conclusion
TNP-ATP remains a cornerstone reagent for the study of ATP-binding proteins. Its environmentally sensitive fluorescence provides a robust and adaptable method for characterizing the interactions of protein kinases and motor proteins with their nucleotide substrates. By providing quantitative binding data, enabling high-throughput screening of inhibitors, and allowing for detailed kinetic analysis of reaction cycles, TNP-ATP continues to be of high value to researchers in basic science and drug development. Proper experimental design and a clear understanding of its properties are paramount to generating accurate and meaningful data.
References
- 1. TNP-ATP - Wikipedia [en.wikipedia.org]
- 2. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. TNP-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog | Springer Nature Experiments [experiments.springernature.com]
- 8. A review of TNP-ATP in protein binding studies: benefits and pitfalls [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. TNP-ATP Binding Assay [bio-protocol.org]
- 11. Motor protein - Wikipedia [en.wikipedia.org]
- 12. Molecular Motors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A comparative study of motor-protein motions by using a simple elastic-network model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Influence of Solvent Polarity on TNP-ATP Emission Spectra: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an invaluable tool in the study of ATP-binding proteins. Its utility stems from the sensitivity of its fluorescence emission to the polarity of its local environment. When TNP-ATP transitions from an aqueous solution to a less polar environment, such as the nucleotide-binding site of a protein, its fluorescence properties exhibit significant changes. This solvatochromic effect, characterized by a blue shift in the emission maximum and an enhancement of the fluorescence quantum yield, provides a powerful spectroscopic signal for monitoring protein-ligand interactions. This technical guide provides an in-depth analysis of how solvent polarity affects the emission spectra of TNP-ATP, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows.
The fluorescence of TNP-ATP is quenched in polar solvents like water, resulting in a low quantum yield. However, in nonpolar environments, this quenching is alleviated, leading to a significant increase in fluorescence intensity. This phenomenon is attributed to the "solvation effect," where polar solvent molecules stabilize the excited state of the TNP-ATP molecule, leading to non-radiative decay pathways. In contrast, nonpolar solvents do not stabilize the excited state to the same extent, favoring radiative decay in the form of fluorescence.
The Solvatochromic Effect on TNP-ATP Fluorescence
The emission spectrum of TNP-ATP is highly sensitive to the polarity of the surrounding solvent. As the solvent polarity decreases, two primary changes are observed:
-
Blue Shift of the Emission Maximum (λem): The peak of the fluorescence emission spectrum shifts to shorter wavelengths.
-
Increase in Fluorescence Intensity: The quantum yield of fluorescence increases, resulting in a brighter signal.
This relationship is clearly demonstrated by comparing the emission of TNP-ATP in water, a highly polar solvent, with its emission in less polar organic solvents. In water, TNP-ATP has an emission maximum of approximately 561 nm.[1][2] In the less polar solvent N,N-dimethylformamide, the emission maximum is blue-shifted to 533 nm.[1] A similar blue shift and an increase in fluorescence intensity are observed in other organic solvents like ethanol and glycerol.
This solvatochromic behavior is the foundation for using TNP-ATP as a probe for ATP binding to proteins. The ATP-binding pocket of a protein is typically more hydrophobic (less polar) than the aqueous buffer. Consequently, when TNP-ATP binds to a protein, it experiences a decrease in the polarity of its microenvironment, leading to a detectable blue shift and an increase in fluorescence intensity.
Quantitative Analysis of TNP-ATP Emission in Various Solvents
The following table summarizes the fluorescence properties of TNP-ATP in different solvents, illustrating the impact of solvent polarity on its emission maximum. While a comprehensive dataset including quantum yields and lifetimes across a wide range of solvents is best found in the seminal work by Hiratsuka (1982), the following provides key data points from available sources.
| Solvent | Dielectric Constant (ε) at 20°C | Emission Maximum (λem) (nm) |
| Water | 80.1 | 561[1][2] |
| N,N-Dimethylformamide | 36.7 | 533[1] |
Note: A more comprehensive table with quantum yields and fluorescence lifetimes is detailed in Hiratsuka, T. (1982). Biological activities and spectroscopic properties of chromophoric and fluorescent analogs of adenine nucleoside and nucleotides, 2',3'-O-(2,4,6-trinitrocyclohexadienylidene) adenosine derivatives. Biochim Biophys Acta, 719(3), 509-17.
Experimental Protocol for Measuring TNP-ATP Emission Spectra
The following is a generalized protocol for measuring the fluorescence emission spectra of TNP-ATP in different solvents.
1. Materials and Reagents:
-
TNP-ATP stock solution (typically in a buffered aqueous solution, e.g., Tris-HCl)
-
A range of high-purity solvents with varying polarities (e.g., water, ethanol, dioxane, N,N-dimethylformamide)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer cuvettes (quartz for UV-Vis measurements, fluorescence-grade for emission measurements)
2. Instrumentation:
-
Spectrofluorometer with excitation and emission monochromators
-
UV-Vis spectrophotometer for determining TNP-ATP concentration
3. Procedure:
-
Preparation of TNP-ATP Solutions:
-
Thaw the TNP-ATP stock solution on ice, protected from light.
-
Prepare a series of dilutions of TNP-ATP in the desired solvents. The final concentration should be in the low micromolar range (e.g., 1-10 µM) to avoid inner filter effects.
-
For mixed solvent systems (e.g., dioxane-water mixtures), prepare the solvent mixtures first and then add the TNP-ATP.
-
-
UV-Vis Absorbance Measurement:
-
Measure the absorbance spectrum of each TNP-ATP solution using a UV-Vis spectrophotometer.
-
The concentration of TNP-ATP can be determined using its molar extinction coefficient at its absorption maximum (around 408 nm or 470 nm).
-
-
Fluorescence Emission Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of TNP-ATP (typically 408 nm or 410 nm).
-
Set the emission scan range to an appropriate window to capture the full emission spectrum (e.g., 450 nm to 700 nm).
-
Record the fluorescence emission spectrum for each TNP-ATP solution.
-
Record a blank spectrum for each solvent and subtract it from the corresponding sample spectrum to correct for background fluorescence.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λem) for each spectrum.
-
If measuring quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under identical conditions. The quantum yield of TNP-ATP can then be calculated using the comparative method.
-
If measuring fluorescence lifetime, a time-resolved fluorometer is required.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.
Caption: The effect of solvent polarity on the excited state and fluorescence of TNP-ATP.
Caption: Experimental workflow for measuring TNP-ATP fluorescence emission spectra.
Conclusion
The pronounced solvatochromic properties of TNP-ATP make it an exceptional probe for investigating ATP-protein interactions. The predictable blue shift and fluorescence enhancement upon binding to the relatively nonpolar active site of a protein provide a robust and readily measurable signal. For researchers in drug development, this allows for high-throughput screening of compounds that may compete with ATP for binding, offering a direct method to identify potential inhibitors. A thorough understanding of the fundamental principles governing the effect of solvent polarity on TNP-ATP's emission spectrum is crucial for the accurate design and interpretation of such assays.
References
- 1. Biological activities and spectroscopic properties of chromophoric and fluorescent analogs of adenine nucleoside and nucleotides, 2',3'-O-(2,4,6-trinitrocyclohexadienylidene) adenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorescent Probe TNP-ATP: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP), a fluorescent analog of adenosine 5'-triphosphate (ATP). It is intended for researchers, scientists, and drug development professionals who utilize ATP-binding proteins as targets of interest. This document details the core biochemical and photophysical characteristics of TNP-ATP, presents quantitative binding data for various protein classes, and offers detailed protocols for its application in common experimental assays. Furthermore, this guide illustrates key concepts and methodologies through diagrams generated using the DOT language.
Introduction to TNP-ATP
TNP-ATP is an indispensable tool in the study of ATP-binding proteins, a vast and functionally diverse group of molecules including kinases, ATPases, and motor proteins. By virtue of the trinitrophenyl (TNP) group conjugated to the ribose moiety of ATP, this analog possesses intrinsic fluorescence, which is exquisitely sensitive to its local environment.[1] In aqueous solutions, TNP-ATP exhibits weak fluorescence. However, upon binding to the often hydrophobic environment of an ATP-binding pocket within a protein, a significant enhancement in its fluorescence quantum yield and a shift in its emission spectrum are typically observed.[2] This property allows for the real-time, quantitative analysis of protein-nucleotide interactions.
The key advantages of using TNP-ATP include:
-
Direct Measurement: It allows for the direct detection of binding events without the need for radioisotopes or coupled enzymatic assays.
-
High Affinity: TNP-ATP often binds to ATP-binding sites with an affinity that is comparable to or even higher than that of ATP itself, making it a potent probe.[1]
-
Versatility: It can be employed in a range of biophysical assays, including fluorescence titration, stopped-flow kinetics, and fluorescence resonance energy transfer (FRET) experiments.
This guide will delve into the practical aspects of using TNP-ATP, providing the necessary data and protocols to effectively integrate this powerful tool into research and development workflows.
Core Characteristics of TNP-ATP
The utility of TNP-ATP as an ATP analog is rooted in its distinct photophysical and biochemical properties.
Photophysical Properties
The TNP fluorophore is the source of the molecule's spectral characteristics. A key feature is the significant change in fluorescence upon moving from a polar aqueous environment to a nonpolar environment, such as the nucleotide-binding site of a protein.[2]
| Property | Value (in aqueous buffer) | Value (Bound to Protein) |
| Excitation Maxima (λex) | ~408 nm and ~470 nm | ~410 nm |
| Emission Maximum (λem) | ~561 nm | Blue-shifted to ~535-550 nm |
| Fluorescence | Weak | Significantly Enhanced (3 to 7-fold increase is common) |
Table 1: Spectroscopic properties of TNP-ATP. The exact values for the bound state can vary depending on the specific protein and local environment.[1][3]
The principle of fluorescence enhancement is a cornerstone of TNP-ATP-based assays.
References
Methodological & Application
Application Notes and Protocols for Determining ATP Binding Affinity Using TNP-ATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine 5'-triphosphate (ATP) that serves as a powerful tool for characterizing the interaction between ATP and its binding proteins.[1][2] In its unbound state in aqueous solution, TNP-ATP exhibits weak fluorescence. However, upon binding to the ATP binding pocket of a protein, its fluorescence intensity increases significantly, often accompanied by a blue shift in its emission maximum.[3][4] This property allows for the sensitive and continuous monitoring of ATP binding events, making it an invaluable reagent in biochemistry and drug discovery for determining binding affinities, studying enzyme kinetics, and screening for inhibitors.
This document provides detailed application notes and protocols for utilizing TNP-ATP to determine the binding affinity of ATP to target proteins.
Principle of the Assay
The TNP-ATP binding assay is based on the principle of fluorescence enhancement upon ligand binding. The trinitrophenyl group of TNP-ATP is sensitive to its microenvironment. When TNP-ATP is in a polar, aqueous environment, its fluorescence is quenched. Upon binding to the often more hydrophobic and constrained environment of an ATP-binding site on a protein, the quenching is relieved, leading to a significant increase in fluorescence quantum yield.[3][4] The magnitude of this fluorescence increase is proportional to the concentration of the protein-TNP-ATP complex. By titrating a fixed concentration of TNP-ATP with increasing concentrations of a protein, or vice versa, a saturation binding curve can be generated, from which the dissociation constant (Kd) can be determined.
Applications
-
Determination of ATP Binding Affinity (Kd): Quantifying the strength of the interaction between a protein and ATP.
-
Stoichiometry of Binding: Determining the number of ATP binding sites on a protein.[1]
-
Competitive Binding Assays: Determining the binding affinity of non-fluorescent ligands (e.g., ATP, ADP, or inhibitors) by their ability to displace TNP-ATP.[1][4][5]
-
High-Throughput Screening (HTS): Screening compound libraries for inhibitors of ATP binding.[3]
-
Studying Enzyme Kinetics: Investigating the kinetics of ATP-dependent enzymes.
-
Probing Conformational Changes: Monitoring changes in the protein's conformation upon ATP binding.[1]
Data Presentation: Binding Affinities of ATP and TNP-ATP to Various Proteins
The binding affinity of TNP-ATP is often significantly higher (20 to 2000-fold) than that of ATP for the same protein.[2] This is an important consideration when interpreting results and designing experiments. Below is a summary of dissociation constants (Kd) for ATP and TNP-ATP for several proteins.
| Protein | Organism | Kd (ATP) (µM) | Kd (TNP-ATP) (µM) | Fold Difference (ATP/TNP-ATP) | Measurement Technique(s) |
| CheA (Histidine Kinase) | Escherichia coli | 150 | 0.07 | ~2143 | Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC) |
| Ca2+-ATPase | Rabbit | 2.8 | 0.08 | 35 | Fluorescence Spectroscopy |
| Na+/K+-ATPase | Eel | 1 | 0.04 - 0.09 | ~11-25 | Fluorescence Titration, [3H]TNP-ATP Binding |
| Selenophosphate Synthetase (SPS) | Aquifex aeolicus | 250 | 2.2 | ~114 | Fluorescence Spectroscopy |
| Pyruvate Carboxylase (PC) | Rhizobium etli | 110 | 1.8 | ~61 | Fluorescence Spectroscopy |
| PhoQ (Histidine Kinase) | Salmonella enterica | ~412 | ~294 | ~1.4 | Fluorescence Spectroscopy |
Note: Kd values can vary depending on experimental conditions such as buffer composition, pH, temperature, and the presence of divalent cations.
Experimental Protocols
Protocol 1: Direct Titration to Determine TNP-ATP Binding Affinity
This protocol describes the determination of the dissociation constant (Kd) of TNP-ATP for a target protein by titrating a fixed concentration of the protein with increasing concentrations of TNP-ATP.
Materials:
-
Purified target protein of known concentration
-
TNP-ATP stock solution (e.g., 1 mM in double-distilled H2O, pH 7.0)[3]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2)[3][6]
-
Spectrofluorometer with temperature control
-
Quartz cuvettes or microplates suitable for fluorescence measurements
Procedure:
-
Instrument Setup:
-
Set the emission wavelength to scan from 500 nm to 600 nm to determine the peak emission, or set a fixed emission wavelength at the maximum (typically around 540 nm).[4][6]
-
Set the excitation and emission slit widths (e.g., 5 nm for excitation and 20 nm for emission).[6]
-
Equilibrate the sample holder to the desired temperature (e.g., 25°C).[6]
-
Sample Preparation:
-
Prepare a solution of the target protein in the assay buffer at a suitable concentration (e.g., 2.5 µM).[6] The optimal protein concentration should be in the range of the expected Kd.
-
Prepare a series of TNP-ATP dilutions in the assay buffer. The final concentrations should span a range from well below to well above the expected Kd (e.g., 0-30 µM).[6]
-
-
Measurement:
-
To a cuvette, add the protein solution.
-
Make successive additions of the TNP-ATP stock solution to the cuvette, mixing thoroughly after each addition.
-
Allow the reaction to equilibrate (typically a few minutes).
-
Record the fluorescence intensity after each addition.
-
As a control, perform a parallel titration of TNP-ATP into the assay buffer without the protein to correct for the background fluorescence of unbound TNP-ATP.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence of TNP-ATP in buffer from the fluorescence measured in the presence of the protein at each TNP-ATP concentration.
-
Plot the corrected fluorescence intensity as a function of the TNP-ATP concentration.
-
Fit the resulting saturation curve to the Hill equation to determine the Kd and the Hill coefficient (n).[6]
-
Hill Equation: F = Fmax * [L]^n / (Kd^n + [L]^n)
-
F = measured fluorescence intensity
-
Fmax = maximum fluorescence intensity at saturation
-
[L] = concentration of TNP-ATP
-
Kd = dissociation constant
-
n = Hill coefficient
-
-
-
Protocol 2: Competition Assay to Determine ATP Binding Affinity
This protocol determines the binding affinity of unlabeled ATP by measuring its ability to displace bound TNP-ATP from the target protein.
Materials:
-
Same as Protocol 1, with the addition of a concentrated stock solution of ATP.
Procedure:
-
Instrument Setup: Same as Protocol 1.
-
Sample Preparation:
-
Prepare a solution containing the target protein and TNP-ATP in the assay buffer. The concentrations should be chosen to ensure a significant portion of the TNP-ATP is bound (e.g., protein concentration at or above the Kd of TNP-ATP, and TNP-ATP concentration at or slightly below its Kd).
-
Prepare a series of dilutions of the competitor (unlabeled ATP) in the assay buffer.
-
-
Measurement:
-
To a cuvette containing the protein-TNP-ATP complex, make successive additions of the ATP stock solution.
-
Mix and allow the system to reach equilibrium after each addition.
-
Record the decrease in fluorescence intensity as the TNP-ATP is displaced by ATP.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the ATP concentration.
-
Fit the data to a competitive binding equation to determine the IC50 (the concentration of ATP that displaces 50% of the bound TNP-ATP).
-
Calculate the dissociation constant of the competitor (Ki) using the Cheng-Prusoff equation:
-
Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)
-
Ki = dissociation constant of the competitor (ATP)
-
IC50 = concentration of the competitor that inhibits 50% of the binding of the fluorescent ligand
-
[L] = concentration of the fluorescent ligand (TNP-ATP)
-
Kd = dissociation constant of the fluorescent ligand (TNP-ATP), determined from Protocol 1.
-
-
-
Mandatory Visualizations
Signaling Pathway Example: Protein Kinase Activation
Experimental Workflow: Determining ATP Binding Affinity
Considerations and Best Practices
-
Inner Filter Effect: At high concentrations of TNP-ATP (typically >1 µM), the absorption of excitation or emission light by the solution itself can lead to a non-linear relationship between concentration and fluorescence.[1] It is advisable to work with TNP-ATP concentrations below this threshold or apply correction factors if higher concentrations are necessary.[1]
-
Protein Purity and Concentration: Accurate determination of protein concentration is critical for accurate Kd determination. The protein should be highly pure to avoid interference from other ATP-binding contaminants.
-
Buffer Conditions: pH, ionic strength, and the presence of divalent cations (like Mg2+, which is often required for ATP binding) can significantly influence binding affinities. These should be carefully controlled and reported.
-
Temperature Control: Binding is a temperature-dependent process. Ensure that all measurements are performed at a constant and recorded temperature.
-
Data Quality: Ensure that the titration covers a full range of ligand concentrations to accurately define the baseline and the saturation plateau of the binding curve.
By following these protocols and considerations, researchers can effectively utilize TNP-ATP as a valuable tool to investigate the intricacies of protein-ATP interactions.
References
- 1. TNP-ATP - Wikipedia [en.wikipedia.org]
- 2. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomed.cas.cz [biomed.cas.cz]
- 6. TNP-ATP Binding Assay [bio-protocol.org]
Application Notes and Protocols for Measuring Enzyme Kinetics with TNP-ATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that serves as a powerful tool for studying the kinetics of ATP-utilizing enzymes, such as kinases and ATPases. The principle of the assay is based on the significant increase in fluorescence intensity and a blue shift in the emission maximum of TNP-ATP upon binding to the active site of an enzyme.[1][2] This change in fluorescence provides a direct method to monitor enzyme-ligand interactions in real-time. This application note provides detailed protocols for utilizing TNP-ATP to determine enzyme binding affinities and to screen for enzyme inhibitors.
Principle of the TNP-ATP Assay
In an aqueous solution, TNP-ATP exhibits low fluorescence. However, when it binds to the hydrophobic ATP-binding pocket of an enzyme, the environment around the TNP moiety becomes less polar, leading to a significant enhancement of its fluorescence quantum yield.[3] This fluorescence enhancement is proportional to the amount of enzyme-TNP-ATP complex formed, allowing for the quantitative determination of binding parameters. The assay is a continuous, non-radioactive method that is well-suited for high-throughput screening.[1][2]
Data Presentation
Spectroscopic Properties of TNP-ATP
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~410 nm | [1][2] |
| Emission Wavelength (λem) | ~535-560 nm | [3][4] |
| Emission Shift upon Binding | Blue shift (to shorter wavelengths) | [1] |
Reported Dissociation Constants (Kd) for TNP-ATP with Various Enzymes
| Enzyme | Organism | Kd (TNP-ATP) (µM) | Kd (ATP) (µM) | Reference |
| CheA (Histidine Kinase) | E. coli | 1.9 | 260 | [3] |
| EnvZ (Histidine Kinase) | E. coli | 0.5 | 60 | [3] |
| PhoQcat (Histidine Kinase) | Salmonella | 150 | 412 | [3] |
| CASK (CaM-kinase) | Human | 1 | ~1000 | [2][5] |
| STRADα (Pseudokinase) | Human | 1.1 | - | [6] |
| Na+/K+-ATPase | - | - | - | [4] |
| Ca2+-ATPase | - | - | - | [1] |
Note: The affinity of proteins for TNP-ATP is often higher than for ATP.[1]
Experimental Protocols
Protocol 1: Determination of Binding Affinity (Kd)
This protocol describes how to determine the dissociation constant (Kd) of an enzyme for TNP-ATP.
Materials:
-
Enzyme of interest
-
TNP-ATP stock solution (e.g., 1 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2)
-
Fluorometer or microplate reader with fluorescence capabilities
-
Cuvettes or black microplates
Procedure:
-
Prepare a series of TNP-ATP dilutions in the assay buffer. The final concentrations should span a range from well below to well above the expected Kd.
-
Add a fixed concentration of the enzyme to each cuvette or well. The enzyme concentration should be significantly lower than the lowest TNP-ATP concentration to ensure that the free TNP-ATP concentration is approximately equal to the total TNP-ATP concentration.
-
Add the varying concentrations of TNP-ATP to the corresponding cuvettes or wells containing the enzyme.
-
Incubate the samples for a short period (e.g., 10 minutes) at room temperature to allow the binding to reach equilibrium.[3]
-
Measure the fluorescence intensity at the appropriate excitation (~410 nm) and emission (~540 nm) wavelengths.[2]
-
Correct for background fluorescence by subtracting the fluorescence of a blank sample containing only the buffer and TNP-ATP.
-
Plot the change in fluorescence intensity (ΔF) as a function of the TNP-ATP concentration.
-
Determine the Kd by fitting the data to a one-site binding equation using a suitable software (e.g., GraphPad Prism): Y = Bmax * X / (Kd + X) Where Y is the change in fluorescence, X is the TNP-ATP concentration, Bmax is the maximum fluorescence at saturation, and Kd is the dissociation constant.
Protocol 2: Competitive Inhibition Assay for IC50 Determination
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound that competes with TNP-ATP for binding to the enzyme.
Materials:
-
Enzyme of interest
-
TNP-ATP stock solution
-
Inhibitor stock solution (in a suitable solvent like DMSO)
-
Assay Buffer
-
Fluorometer or microplate reader
-
Cuvettes or black microplates
Procedure:
-
Prepare a series of inhibitor dilutions in the assay buffer.
-
Prepare a solution containing the enzyme and TNP-ATP in the assay buffer. The concentration of the enzyme should be in the low nanomolar range, and the concentration of TNP-ATP should be at or near its Kd value to ensure assay sensitivity.
-
Add the varying concentrations of the inhibitor to the cuvettes or wells.
-
Add the enzyme-TNP-ATP mixture to each cuvette or well to initiate the reaction.
-
Incubate the samples for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity .
-
Calculate the percent inhibition for each inhibitor concentration relative to a control sample with no inhibitor.
-
Plot the percent inhibition as a function of the inhibitor concentration (on a logarithmic scale).
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal.
Mandatory Visualizations
Caption: Experimental workflow for TNP-ATP based enzyme kinetic assays.
Caption: A generic MAP Kinase (MAPK) signaling pathway.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNP-ATP - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
Application Notes and Protocols for TNP-ATP in Fluorescence Resonance Energy Transfer (FRET) Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a highly fluorescent analog of adenosine 5'-triphosphate (ATP) that serves as a powerful tool in biochemical and biophysical studies. Its distinct spectral properties, which change upon binding to proteins, make it an excellent probe for investigating ATP-protein interactions.[1][2] One of the most powerful applications of TNP-ATP is in Fluorescence Resonance Energy Transfer (FRET) experiments.
FRET is a distance-dependent interaction between the electronic excited states of two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without the emission of a photon.[1] In the context of ATP-binding proteins, the intrinsic fluorescence of tryptophan residues within the protein can often serve as a natural FRET donor, while TNP-ATP acts as an efficient acceptor. The efficiency of this energy transfer is exquisitely sensitive to the distance between the tryptophan donor and the bound TNP-ATP, typically in the range of 1-10 nm. This "spectroscopic ruler" allows for the precise measurement of binding events, conformational changes, and the screening of inhibitors.
These application notes provide a comprehensive overview and detailed protocols for utilizing TNP-ATP in FRET-based experiments to study ATP-binding proteins, determine binding affinities, characterize enzyme kinetics, and screen for inhibitors.
Principle of FRET with TNP-ATP
The fundamental principle of using TNP-ATP in FRET experiments with ATP-binding proteins containing tryptophan residues is illustrated below. The tryptophan residue is excited by a specific wavelength of light, and if TNP-ATP is bound in close proximity within the ATP-binding pocket, the energy from the excited tryptophan is non-radiatively transferred to the TNP-ATP molecule. This energy transfer quenches the tryptophan fluorescence and results in sensitized emission from the TNP-ATP acceptor.
Applications
Determination of Binding Affinity (Kd)
FRET is a sensitive technique to quantify the binding affinity of TNP-ATP to an ATP-binding protein. By titrating the protein with increasing concentrations of TNP-ATP and monitoring the change in FRET efficiency (either by quenching of donor fluorescence or enhancement of acceptor fluorescence), a saturation binding curve can be generated. From this curve, the dissociation constant (Kd) can be accurately determined.
Enzyme Kinetics
For ATP-hydrolyzing enzymes (ATPases), FRET can be used to monitor the binding and dissociation of TNP-ATP in real-time, providing insights into the kinetic parameters of the enzymatic cycle. Conformational changes associated with ATP hydrolysis can alter the distance or orientation between the tryptophan donor and the bound TNP-ATP, leading to dynamic changes in the FRET signal.
High-Throughput Screening (HTS) for Inhibitors
The TNP-ATP FRET assay is readily adaptable for high-throughput screening of compound libraries to identify inhibitors of ATP-binding proteins. In a competitive binding format, a decrease in the FRET signal upon the addition of a test compound indicates that the compound has displaced TNP-ATP from the binding site. This allows for the rapid identification and characterization of potential drug candidates.
Quantitative Data Summary
The following tables summarize the dissociation constants (Kd) of TNP-ATP for various proteins and the half-maximal inhibitory concentrations (IC50) for selected inhibitors determined using FRET-based assays.
Table 1: Dissociation Constants (Kd) for TNP-ATP with Various Proteins
| Protein Class | Protein | Organism | Kd of TNP-ATP (µM) | FRET Donor | Reference |
| Kinase | PhoQcat | Salmonella typhimurium | 294 ± 33 | Tryptophan | [3] |
| Motor Protein | Myosin (S1) | Rabbit | ~1 | Tryptophan | [4] |
| ATPase | TrwB | Escherichia coli | 0.038 | Tryptophan | [1] |
| DNA Binding | Rad51 | Human | 0.15 | Tryptophan | [2] |
| Transporter | ABCF3 | Human | 0.047 | Tryptophan | [2] |
Table 2: IC50 Values of Inhibitors Determined by TNP-ATP Displacement FRET Assays
| Target Protein | Inhibitor | Inhibitor Type | IC50 (µM) | Reference |
| Bacterial Histidine Kinase | Radicicol | GHL Inhibitor | 750 ± 111 | [3] |
| Protein Kinase A | Staurosporine | Broad-spectrum kinase inhibitor | 0.0071 | [5] |
| JAK3 | JAK3 Inhibitor VI | Selective JAK3 inhibitor | 0.052 | [5] |
| Abl1 | Dasatinib | Multi-kinase inhibitor | 0.0007 | [5] |
Note: Some IC50 values are from TR-FRET assays which use a similar principle of competitive displacement.
Experimental Protocols
Protocol 1: Determination of TNP-ATP Binding Affinity (Kd) using Tryptophan FRET
This protocol describes a steady-state FRET titration experiment to determine the dissociation constant (Kd) of TNP-ATP for an ATP-binding protein containing tryptophan residues.
Materials:
-
ATP-binding protein of interest (purified)
-
TNP-ATP stock solution (e.g., 1 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvette or black microplate
Methodology:
-
Instrument Setup:
-
Set the excitation wavelength to 295 nm (for tryptophan).
-
Set the emission scan range from 310 nm to 600 nm.
-
Alternatively, monitor fluorescence intensity at the tryptophan emission maximum (~340 nm) and the TNP-ATP sensitized emission maximum (~550 nm).
-
Set the temperature to the desired experimental condition (e.g., 25°C).
-
-
Protein Preparation:
-
Prepare a solution of the ATP-binding protein in the assay buffer at a concentration typically 5-10 fold below the expected Kd.
-
-
Titration:
-
To a cuvette containing the protein solution, make successive additions of small aliquots of the TNP-ATP stock solution.
-
After each addition, mix gently and allow the system to equilibrate for 2-5 minutes.
-
Record the fluorescence emission spectrum or the fluorescence intensities at the donor and acceptor emission maxima.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution and inner filter effects if necessary.
-
Calculate the FRET efficiency (E) at each TNP-ATP concentration using the formula: E = 1 - (Fda / Fd) where Fda is the fluorescence intensity of the donor in the presence of the acceptor and Fd is the fluorescence intensity of the donor in the absence of the acceptor.
-
Plot the change in fluorescence (either donor quenching or acceptor enhancement) as a function of the TNP-ATP concentration.
-
Fit the data to a one-site binding model to determine the Kd.
-
Protocol 2: High-Throughput Screening of Kinase Inhibitors using a TNP-ATP Displacement FRET Assay
This protocol is designed for a 96- or 384-well plate format to screen for inhibitors of a protein kinase.
Materials:
-
Purified protein kinase
-
TNP-ATP
-
Compound library
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Plate reader capable of FRET measurements
Methodology:
-
Assay Optimization:
-
Determine the optimal concentrations of kinase and TNP-ATP that give a robust FRET signal with a good signal-to-background ratio. Typically, the TNP-ATP concentration is at or near its Kd for the kinase.
-
-
Plate Preparation:
-
Add the test compounds from the library to the wells of the microplate. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Add the protein kinase to all wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for compound binding.
-
-
Initiation and Measurement:
-
Initiate the displacement reaction by adding TNP-ATP to all wells.
-
Incubate for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the FRET signal in the plate reader (e.g., excitation at 295 nm, emission at 340 nm and 550 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls.
-
Compounds that cause a significant decrease in the FRET signal are considered potential hits.
-
For hit compounds, perform dose-response experiments to determine their IC50 values.
-
Visualizations
Experimental Workflow: Kinase Inhibitor Screening
The following diagram illustrates the workflow for a high-throughput screening campaign to identify kinase inhibitors using a TNP-ATP FRET displacement assay.
Signaling Pathway: Kinase Inhibition
This diagram depicts a simplified signaling pathway where a kinase is a key component and how an inhibitor identified through a TNP-ATP FRET screen can modulate this pathway.
Conclusion
TNP-ATP is a versatile and powerful fluorescent probe for studying ATP-binding proteins using FRET. The methodologies described in these application notes provide a robust framework for researchers to investigate protein-ligand interactions, elucidate enzymatic mechanisms, and discover novel inhibitors. The high sensitivity and adaptability of TNP-ATP FRET assays make them an indispensable tool in both basic research and drug development.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence changes of a label attached near the myosin active site on nucleotide binding in rat skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
Application of TNP-ATP in studying P2X receptor antagonism.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine 5'-triphosphate (ATP) acts as a crucial signaling molecule by activating purinergic P2X receptors, a family of ligand-gated ion channels.[1][2] These receptors, comprising seven subtypes (P2X1-7), are implicated in a wide array of physiological processes, including synaptic transmission, inflammation, and pain perception.[1][3] Consequently, they have emerged as significant therapeutic targets. 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a potent and widely utilized antagonist of P2X receptors.[1][4][5][6] Its high affinity and subtype selectivity make it an invaluable tool for characterizing P2X receptor function and for the development of novel therapeutic agents.[4][6]
This document provides detailed application notes and experimental protocols for the use of TNP-ATP in studying P2X receptor antagonism. It is intended for researchers, scientists, and drug development professionals working in the field of purinergic signaling.
Data Presentation: Antagonist Potency of TNP-ATP
TNP-ATP exhibits varying potencies across different P2X receptor subtypes, a characteristic that allows for its use in discriminating between them. The following table summarizes the inhibitory constants (IC50) and pA2 values of TNP-ATP for several P2X receptor subtypes.
| P2X Receptor Subtype | Species | IC50 (nM) | pA2 | Experimental System | Reference |
| P2X1 | Rat | 6 | - | Mesenteric artery cells | [4] |
| P2X2 | Rat | >10,000 | - | Recombinant expression | [4][6] |
| P2X3 | Rat | 0.9 | - | Recombinant expression | [4][6] |
| P2X2/3 | Rat | 7 | 8.7 | Recombinant expression | [4][7] |
| P2X2/3 | Human | 3-6 | 8.2 | Recombinant expression | [7] |
| P2X4 | Rat | >10,000 | - | Recombinant expression | [4][6] |
| P2X7 | Rat | >10,000 | - | Recombinant expression | [4][6] |
| P2X7 | Chicken | 4,280 (50 µM ATP) | - | Recombinant expression | [1] |
| P2X7 | Chicken | 70,900 (1 mM ATP) | - | Recombinant expression | [1] |
Signaling Pathways and Antagonism Mechanism
P2X receptors are non-selective cation channels that, upon binding to extracellular ATP, undergo a conformational change leading to the influx of Na+ and Ca2+ and the efflux of K+.[8] This ion flux depolarizes the cell membrane and triggers various downstream signaling cascades. TNP-ATP acts as a competitive antagonist, binding to the same orthosteric site as ATP but failing to induce the conformational change required for channel opening.[1]
References
- 1. A shared mechanism for TNP-ATP recognition by members of the P2X receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
- 3. P2X receptor channels in chronic pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNP-ATP | CAS 61368-63-6 | Tocris Bioscience [tocris.com]
- 5. TNP-ATP, a potent P2X3 receptor antagonist, blocks acetic acid-induced abdominal constriction in mice: comparison with reference analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Competitive antagonism of recombinant P2X(2/3) receptors by 2', 3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for TNP-ATP Assay in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, most notably cancer, making them a major target for drug discovery. The development of high-throughput screening (HTS) assays to identify and characterize kinase inhibitors is therefore of paramount importance. The 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) assay is a fluorescence-based method that offers a robust and efficient platform for screening kinase inhibitors.
Principle of the TNP-ATP Assay
The TNP-ATP assay is a competitive binding assay that relies on the fluorescent properties of TNP-ATP, an analog of ATP. In its free form in an aqueous solution, TNP-ATP exhibits minimal fluorescence. However, upon binding to the ATP-binding pocket of a kinase, its fluorescence intensity increases significantly, and a blue shift in the emission maximum is observed.[1][2] This enhanced fluorescence provides a signal that can be monitored to study the binding of TNP-ATP to the kinase.
The screening of potential kinase inhibitors is based on the displacement of TNP-ATP from the kinase's active site. If a test compound binds to the ATP-binding pocket, it will compete with TNP-ATP, leading to the dissociation of the TNP-ATP-kinase complex. This displacement results in a decrease in the fluorescence signal, which is directly proportional to the inhibitory activity of the compound.[3]
Advantages of the TNP-ATP Assay
-
Homogeneous and "Mix-and-Read" Format: The assay is performed in a single well without the need for separation or washing steps, simplifying the workflow and making it amenable to HTS.
-
Non-Radioactive: Unlike traditional kinase assays that use radiolabeled ATP (γ-³²P-ATP), the TNP-ATP assay is non-radioactive, reducing safety concerns and disposal costs.
-
Direct Measurement of Binding: The assay directly measures the binding of compounds to the kinase's ATP-binding site, providing a clear mechanism of action for identified hits.
-
Broad Applicability: The assay can be applied to a wide range of kinases, including both eukaryotic and bacterial kinases.[1][3]
-
Robustness and Reliability: The assay typically yields high Z'-factor values, indicating a large signal window and low data variability, which is crucial for reliable hit identification in HTS.[3]
Applications
-
High-Throughput Screening (HTS): The primary application is the screening of large compound libraries to identify novel kinase inhibitors.[4]
-
Determination of Inhibitor Potency (IC₅₀/Kᵢ): The assay can be used to determine the concentration-dependent inhibitory activity of compounds and calculate their IC₅₀ or Kᵢ values.
-
Mechanism of Action Studies: It helps to confirm that an inhibitor acts by competing with ATP for binding to the kinase.
-
Structure-Activity Relationship (SAR) Studies: The assay is valuable for guiding the optimization of lead compounds by providing rapid feedback on the impact of chemical modifications on binding affinity.
Quantitative Data Summary
The following tables summarize key quantitative data associated with the TNP-ATP assay, providing a reference for assay development and data interpretation.
| Parameter | Kinase | Value | Reference |
| Kd (TNP-ATP) | PhoQcat | ~294 µM | [3] |
| CASK | Not specified, but binding observed | [1] | |
| Kd (ATP) | PhoQcat | ~412 µM | [3] |
| Z'-Factor | PhoQcat Assay | 0.93 | [3] |
Table 1: Dissociation Constants (Kd) and Z'-Factor for the TNP-ATP Assay.
| Z'-Factor Value | Interpretation |
| > 0.5 | Excellent assay, suitable for HTS |
| 0 to 0.5 | Marginal assay |
| < 0 | Poor assay, not suitable for screening |
Table 2: Interpretation of Z'-Factor Values in High-Throughput Screening. [3]
Experimental Protocols
Protocol 1: Determination of Optimal TNP-ATP and Kinase Concentrations
Objective: To determine the optimal concentrations of TNP-ATP and the target kinase that provide a sufficient fluorescence signal window for inhibitor screening.
Materials:
-
Purified target kinase
-
TNP-ATP stock solution (e.g., 1 mM in assay buffer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~410 nm, Emission: ~540 nm)
Procedure:
-
Kinase Titration: a. Prepare a serial dilution of the kinase in assay buffer. b. In a 384-well plate, add a fixed, low concentration of TNP-ATP (e.g., 100 nM) to each well. c. Add the serially diluted kinase to the wells. Include wells with TNP-ATP only (no kinase) as a negative control. d. Incubate the plate at room temperature for 15-30 minutes, protected from light. e. Measure the fluorescence intensity. f. Plot fluorescence intensity versus kinase concentration and determine the concentration that gives a robust signal (e.g., 80% of maximum signal).
-
TNP-ATP Titration: a. Prepare a serial dilution of TNP-ATP in assay buffer. b. In a 384-well plate, add the optimal concentration of kinase determined in the previous step to each well. c. Add the serially diluted TNP-ATP to the wells. Include wells with kinase only (no TNP-ATP) as a background control. d. Incubate and measure fluorescence as described above. e. Plot fluorescence intensity versus TNP-ATP concentration. The optimal TNP-ATP concentration is typically at or below its Kd for the kinase, providing a good balance between signal intensity and sensitivity to inhibitors.
Protocol 2: High-Throughput Screening of Kinase Inhibitors
Objective: To screen a compound library to identify potential inhibitors of the target kinase.
Materials:
-
Optimal concentrations of kinase and TNP-ATP (determined in Protocol 1)
-
Compound library dissolved in DMSO
-
Assay buffer
-
Positive control (e.g., a known inhibitor of the kinase or a high concentration of ATP)
-
Negative control (DMSO vehicle)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Plate Layout: Design the plate map to include wells for test compounds, positive controls, and negative controls.
-
Compound Dispensing: Dispense a small volume (e.g., 100 nL) of each test compound, positive control, and negative control (DMSO) into the appropriate wells of the 384-well plate.
-
Kinase Addition: Add the kinase at its optimal concentration to all wells except for the blanks (assay buffer only).
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-kinase interaction.
-
TNP-ATP Addition: Add TNP-ATP at its optimal concentration to all wells.
-
Final Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)) b. Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
Protocol 3: Determination of Inhibitor IC₅₀
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a hit compound.
Materials:
-
Hit compound
-
Optimal concentrations of kinase and TNP-ATP
-
Assay buffer
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the hit compound in DMSO, and then dilute further into the assay buffer.
-
Assay Setup: In a 384-well plate, add the kinase and the serially diluted compound. Include wells with kinase and DMSO (no inhibitor) as the 0% inhibition control and wells with a saturating concentration of a known inhibitor or no kinase as the 100% inhibition control.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
TNP-ATP Addition: Add TNP-ATP to all wells.
-
Final Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Read the plate.
-
Data Analysis: a. Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Visualizations
Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway is a key regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the action of a kinase inhibitor.
TNP-ATP Assay Principle
This diagram illustrates the fundamental principle of the TNP-ATP competitive displacement assay.
Caption: Principle of the TNP-ATP fluorescence displacement assay.
Experimental Workflow for Kinase Inhibitor Screening
This diagram outlines the step-by-step workflow for a typical high-throughput screening campaign using the TNP-ATP assay.
Caption: Workflow for HTS of kinase inhibitors using the TNP-ATP assay.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Notes and Protocols for TNP-ATP Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an invaluable tool in the study of ATP-binding proteins.[1] Its utility stems from the significant increase in fluorescence intensity and a characteristic blue shift in the emission maximum upon binding to a protein's ATP-binding pocket.[1][2] This phenomenon provides a sensitive and continuous method to monitor protein-ATP interactions in real-time. In aqueous solutions, TNP-ATP exhibits weak fluorescence; however, when it binds to the more hydrophobic environment of an ATP-binding site, its quantum yield increases, leading to a strong fluorescence signal.[1]
This application note provides detailed protocols for utilizing TNP-ATP in fluorescence spectroscopy to characterize protein-ATP interactions, with a particular focus on applications in drug development for screening and characterizing inhibitors of ATP-binding proteins such as kinases and ATPases.
Principle of TNP-ATP Fluorescence Spectroscopy
The core principle of this technique lies in the environmentally sensitive fluorescence of the TNP moiety. When TNP-ATP is in a polar aqueous environment, its fluorescence is quenched. Upon binding to the typically nonpolar ATP-binding pocket of a protein, the TNP group is shielded from the solvent, resulting in a significant enhancement of its fluorescence signal. The excitation wavelength for TNP-ATP is typically around 408 nm or 470 nm, with an emission maximum in the range of 530-560 nm.[1]
This change in fluorescence can be exploited in several ways:
-
Direct Titration Assays: To determine the binding affinity (dissociation constant, Kd) of a protein for TNP-ATP.
-
Competitive Binding Assays: To determine the binding affinity (inhibition constant, Ki) of non-fluorescent ligands, such as ATP, other nucleotides, or small molecule inhibitors, by measuring their ability to displace TNP-ATP from the protein's binding site.
Data Presentation
The quantitative data derived from TNP-ATP fluorescence spectroscopy experiments are crucial for comparing the binding affinities of different ligands and for structure-activity relationship (SAR) studies in drug discovery.
Table 1: Dissociation Constants (Kd) for TNP-ATP and ATP with Various Proteins
| Protein | Organism | Kd for TNP-ATP (µM) | Kd for ATP (µM) | Reference |
| Insulysin | Rat | 1.15 | 1300 | [3] |
| CheA | Escherichia coli | 0.02, 1.4, 28 | - | [2] |
| V-type ATPase | - | 0.16 | - | [2] |
| CASK CaM-kinase domain | C. elegans | ~1 | - | [4] |
Table 2: Inhibition Constants (Ki) for ATP Analogs and Other Ligands Determined by TNP-ATP Displacement
| Protein | Ligand | Ki (mM) | Reference |
| Insulysin | ATP | 1.3 | [3] |
| Insulysin | PPPi | 0.9 | [3] |
| Insulysin | ADP | 2.2 | [3] |
| Insulysin | AMP | 4.0 | [3] |
Experimental Protocols
Materials and Reagents
-
TNP-ATP (commercially available)
-
Purified protein of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
Non-fluorescent competitor (e.g., ATP, ADP, or test compounds)
-
Fluorometer with excitation and emission monochromators
-
Low-volume quartz cuvettes or microplates
Protocol 1: Direct Titration to Determine Kd for TNP-ATP
This protocol aims to determine the dissociation constant (Kd) of your protein for TNP-ATP.
-
Preparation:
-
Prepare a stock solution of TNP-ATP (e.g., 1 mM in assay buffer). Determine the precise concentration using the molar extinction coefficient at 408 nm (ε = 24,300 M-1cm-1).
-
Prepare a stock solution of your purified protein at a known concentration.
-
Set the fluorometer to the excitation wavelength of 408 nm and the emission wavelength of 540 nm. Set the slit widths to an appropriate value (e.g., 5 nm).
-
-
Experiment:
-
Add a fixed concentration of TNP-ATP to the cuvette containing assay buffer. A common starting concentration is 1 µM.
-
Record the initial fluorescence of TNP-ATP alone.
-
Add small aliquots of the protein stock solution to the cuvette, mixing thoroughly after each addition.
-
After each addition, allow the system to equilibrate (typically 1-2 minutes) and record the fluorescence intensity.
-
Continue adding the protein until the fluorescence signal reaches a plateau, indicating saturation of TNP-ATP binding.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution by multiplying the measured fluorescence by a dilution factor (Vtotal / Vinitial).
-
Plot the change in fluorescence (ΔF = F - F0) against the protein concentration.
-
Fit the resulting saturation curve to a one-site binding equation to determine the Kd: ΔF = (ΔFmax * [P]) / (Kd + [P]) where ΔF is the change in fluorescence, ΔFmax is the maximum fluorescence change at saturation, and [P] is the protein concentration.
-
Caption: Workflow for determining the Kd of TNP-ATP binding.
Protocol 2: Competitive Binding Assay to Determine Ki for a Competitor
This protocol is used to determine the inhibition constant (Ki) of a non-fluorescent compound that competes with TNP-ATP for the same binding site.
-
Preparation:
-
Follow the preparation steps from Protocol 1.
-
Prepare a stock solution of the competitor compound (e.g., ATP or a small molecule inhibitor).
-
-
Experiment:
-
In a cuvette, create a pre-formed complex of your protein and TNP-ATP. The concentrations should be chosen to give a significant fluorescence signal (e.g., protein concentration near the Kd of TNP-ATP, and TNP-ATP concentration also near its Kd).
-
Record the initial fluorescence of the protein-TNP-ATP complex.
-
Add increasing concentrations of the competitor compound to the cuvette.
-
After each addition, allow the system to equilibrate and record the fluorescence intensity. The fluorescence should decrease as the competitor displaces TNP-ATP.
-
Continue adding the competitor until no further decrease in fluorescence is observed.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to a suitable dose-response equation to determine the IC50 value (the concentration of competitor that displaces 50% of the bound TNP-ATP).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [TNP-ATP] / Kd) where [TNP-ATP] is the concentration of TNP-ATP used in the assay and Kd is the dissociation constant of TNP-ATP for the protein (determined from Protocol 1).
-
Caption: Workflow for determining the Ki of a competitor.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the principle of fluorescence change upon TNP-ATP binding and its displacement by a competitive inhibitor.
References
- 1. TNP-ATP - Wikipedia [en.wikipedia.org]
- 2. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the binding of the fluorescent ATP analog TNP-ATP to insulysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Illuminating Cellular Energetics: Live-Cell Imaging with TNP-ATP
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a highly fluorescent analog of adenosine 5'-triphosphate (ATP) that serves as a powerful tool for investigating the roles of ATP in living cells. Its fluorescence is exquisitely sensitive to its local environment; in aqueous solutions, its fluorescence is weak, but upon binding to ATP-binding proteins, it exhibits a significant enhancement in fluorescence intensity and a blue shift in its emission spectrum.[1][2][3] This property makes TNP-ATP an invaluable probe for studying the localization, dynamics, and function of ATP-binding proteins, including ion channels, transporters, and enzymes, in real-time and within the complex milieu of a living cell.[2] This document provides detailed application notes and protocols for utilizing TNP-ATP as a fluorescent marker in live-cell imaging.
Quantitative Data Presentation
The photophysical properties and binding affinities of TNP-ATP are crucial for designing and interpreting live-cell imaging experiments. The following tables summarize key quantitative data for TNP-ATP.
Table 1: Photophysical Properties of TNP-ATP
| Property | Value (Free in Aqueous Solution) | Value (Protein-Bound) | Reference(s) |
| Excitation Maximum (λex) | ~408 nm, ~470 nm | ~408 nm | [2][3] |
| Emission Maximum (λem) | ~561 nm | Blue-shifted (~530-550 nm) | [2][3] |
| Fluorescence Enhancement | - | Several-fold increase | [3][4] |
| Quantum Yield | Not explicitly reported, but low | Increased upon binding | [5] |
| Fluorescence Lifetime | Not explicitly reported | Changes upon binding | [5] |
Table 2: Binding Affinities (Kd) and Inhibitory Constants (IC50) of TNP-ATP for Various Proteins
| Protein Target | Protein Class | Organism | Kd (TNP-ATP) | IC50 (TNP-ATP) | Reference(s) |
| P2X1 Receptor | Ion Channel | Human | - | ~6 nM | [2] |
| P2X3 Receptor | Ion Channel | Human | - | ~0.9 nM | [2] |
| P2X2/3 Receptor | Ion Channel | Human | - | ~7 nM | [2] |
| Insulin-degrading enzyme (IDE) | Enzyme | Rat | 1.15 µM | - | [4] |
| Na+/K+-ATPase | Enzyme (Pump) | Eel | 0.04 - 0.09 µM (3°C) | - | [6] |
| CheA | Kinase | Escherichia coli | - | - | [3] |
| PhoQcat | Kinase | Salmonella enterica | 294 ± 33 µM | - | [7] |
| Tm-MreB | Cytoskeletal Protein | Thermotoga maritima | 3.69 µM | - | [8] |
| Candida drug resistance 1 protein (Cdr1p) | ABC Transporter | Candida albicans | - | - | [2] |
| Cryptosporidium parvum ABC transporter 4 (CpABC4) | ABC Transporter | Cryptosporidium parvum | - | - | [2] |
Applications in Live-Cell Imaging
TNP-ATP is a versatile tool for a range of live-cell imaging applications, primarily focused on visualizing the activity and localization of ATP-binding proteins.
Visualizing P2X Receptor Activation and Antagonism
P2X receptors are ATP-gated ion channels involved in numerous physiological processes. As a potent antagonist of several P2X receptor subtypes, TNP-ATP can be used to visualize the location of these receptors on the cell surface and to study the dynamics of their blockade. By labeling cells with TNP-ATP, researchers can observe the distribution of P2X receptors and, through competitive binding experiments with ATP or other ligands, investigate the kinetics of receptor-ligand interactions.
Figure 1. P2X Receptor Signaling Pathway.
Probing ABC Transporter Activity
ATP-binding cassette (ABC) transporters are a large family of membrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes.[9][10] While direct imaging of substrate transport using TNP-ATP is not a primary application, its fluorescence enhancement upon binding to the nucleotide-binding domains (NBDs) of ABC transporters can be exploited. In permeabilized cells or with purified transporters, changes in TNP-ATP fluorescence can report on the conformational changes associated with the ATP binding and hydrolysis cycle of the transporter.[11] For live-cell applications, TNP-ATP could potentially be used in conjunction with other techniques, such as FRET, to study the dynamics of NBDs.
Figure 2. Simplified ABC Transporter Cycle.
Experimental Protocols
General Live-Cell Imaging Workflow
The following diagram outlines a general workflow for live-cell imaging experiments using fluorescent probes like TNP-ATP.
Figure 3. General Live-Cell Imaging Workflow.
Protocol 1: Live-Cell Imaging of P2X Receptors with TNP-ATP
This protocol describes a method for labeling and visualizing P2X receptors on the surface of live cells using TNP-ATP.
Materials:
-
Cells expressing the P2X receptor of interest
-
Glass-bottom imaging dishes or coverslips
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
TNP-ATP stock solution (e.g., 10 mM in water, stored at -20°C in the dark)
-
Fluorescence microscope equipped with appropriate filter sets (e.g., excitation ~400-420 nm, emission ~520-560 nm) and a heated stage with CO2 control.
Procedure:
-
Cell Preparation:
-
One to two days before imaging, seed the cells onto glass-bottom dishes or coverslips at a density that will result in a 50-70% confluent monolayer on the day of the experiment.
-
On the day of the experiment, carefully wash the cells twice with pre-warmed HBSS or physiological buffer.
-
-
TNP-ATP Labeling:
-
Prepare a working solution of TNP-ATP in pre-warmed HBSS. A final concentration in the range of 100 nM to 1 µM is a good starting point. The optimal concentration should be determined empirically for each cell type and experimental setup to maximize signal-to-noise while minimizing potential off-target effects.
-
Incubate the cells with the TNP-ATP solution for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently aspirate the TNP-ATP solution and wash the cells three times with pre-warmed HBSS to remove unbound probe and reduce background fluorescence.
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage maintained at 37°C and 5% CO2.
-
Locate the cells using brightfield or phase-contrast microscopy.
-
Using the appropriate fluorescence filter set, acquire images of the TNP-ATP-labeled cells.
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.
-
For time-lapse imaging, acquire images at the desired intervals.
-
-
Data Analysis:
-
Analyze the acquired images to determine the localization of TNP-ATP fluorescence, which corresponds to the location of the P2X receptors.
-
Quantify the fluorescence intensity in different cellular regions or over time to study receptor dynamics.
-
Notes:
-
TNP-ATP is light-sensitive; therefore, all steps involving the probe should be performed with minimal light exposure.
-
The optimal labeling concentration and incubation time may vary depending on the cell type and the expression level of the target receptor.
-
For competitive binding studies, cells can be co-incubated with TNP-ATP and a non-fluorescent ligand, or the non-fluorescent ligand can be added during image acquisition to observe the displacement of TNP-ATP.
Conclusion
TNP-ATP is a valuable fluorescent probe for the study of ATP-binding proteins in live cells. Its environmentally sensitive fluorescence provides a powerful means to visualize the localization and dynamics of these important cellular components. By following the protocols and considering the quantitative data presented in these application notes, researchers can effectively employ TNP-ATP to gain deeper insights into the complex roles of ATP in cellular physiology and disease.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls [agris.fao.org]
- 2. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNP-ATP - Wikipedia [en.wikipedia.org]
- 4. Characterization of the binding of the fluorescent ATP analog TNP-ATP to insulysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genomembrane.com [genomembrane.com]
- 10. ABC transporter - Wikipedia [en.wikipedia.org]
- 11. ATP–Binding Cassette Transporter Structure Changes Detected by Intramolecular Fluorescence Energy Transfer for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Protein Conformational Changes with TNP-ATP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that serves as a powerful tool for investigating the interactions between ATP and various proteins.[1] Its utility stems from the environmentally sensitive fluorescence of the trinitrophenyl (TNP) moiety.[2] In aqueous solutions, TNP-ATP exhibits weak fluorescence; however, upon binding to the ATP-binding pocket of a protein, its fluorescence intensity often increases dramatically, and the emission maximum may undergo a spectral shift.[1][3] This property makes TNP-ATP an invaluable probe for studying protein conformational changes, determining binding affinities, and for high-throughput screening of potential inhibitors.[4][5]
This document provides detailed application notes and protocols for utilizing TNP-ATP to investigate protein conformational changes. It is intended for researchers, scientists, and drug development professionals working with ATP-binding proteins such as kinases, ATPases, and other motor proteins.[1]
Principle of Action
The core principle behind using TNP-ATP lies in its spectroscopic properties. The TNP group is excited at approximately 408 nm and 470 nm, with an emission maximum around 561 nm in aqueous solution.[2][6] When TNP-ATP binds to a protein, the change in the local environment, such as altered polarity and viscosity within the binding pocket, leads to a significant enhancement of its fluorescence quantum yield and often a blue shift in its emission wavelength.[1][2] These changes in fluorescence can be monitored to study the binding event in real-time.
Furthermore, TNP-ATP can be used in competition assays to determine the binding affinities of non-fluorescent ligands, such as ATP, ADP, or potential drug candidates.[4] The displacement of bound TNP-ATP by a competing ligand results in a decrease in fluorescence, which can be used to calculate the dissociation constant (Kd) or inhibitor constant (Ki) of the unlabeled compound.[2][7]
Applications
-
Detection of ATP Binding: Confirming whether a protein of interest binds to ATP.[1]
-
Determination of Binding Affinity (Kd): Quantifying the strength of the interaction between a protein and TNP-ATP, as well as ATP or other ligands through competition assays.[2][7]
-
Analysis of Conformational Changes: Monitoring changes in fluorescence to infer conformational shifts in the protein upon nucleotide binding or in the presence of other effectors.[1]
-
High-Throughput Screening (HTS): Developing displacement assays to screen for inhibitors of ATP-binding proteins.[4][5]
-
Förster Resonance Energy Transfer (FRET): TNP-ATP can serve as an acceptor molecule in FRET experiments to measure distances and conformational changes within protein complexes.[1][2]
Data Presentation
Table 1: Spectral Properties of TNP-ATP
| Property | Value | Reference |
| Excitation Wavelengths (λex) | 408 nm, 470 nm | [2] |
| Emission Wavelength (λem) in water | ~561 nm | [2][6] |
| Emission Wavelength (λem) in N,N-dimethylformamide | ~533 nm | [1] |
Table 2: Example Dissociation Constants (Kd) Determined Using TNP-ATP
| Protein | Ligand | Kd (µM) | Notes | Reference |
| CheA | TNP-ATP | micromolar range | High affinity | [3] |
| CheA | TNP-ADP | micromolar range | High affinity | [3] |
| PhoQcat | TNP-ATP | ~294 | - | [4] |
| PhoQcat | ATP | 412 ± 72 | Determined by TNP-ATP displacement | [4] |
| CASK kinase | TNP-ATP | 7.0 ± 2.5 | - | [8] |
| SaUspA | TNP-ATP | Variable (µM range) | Titration with increasing TNP-ATP | [9] |
Experimental Protocols
Protocol 1: Direct Titration to Determine TNP-ATP Binding Affinity
This protocol is designed to determine the dissociation constant (Kd) of TNP-ATP for a target protein by monitoring the increase in fluorescence upon binding.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES)
-
TNP-ATP stock solution (e.g., 1 mM in buffer)
-
Assay buffer (the same buffer used for the protein)
-
Fluorometer with excitation and emission monochromators
-
Cuvettes or microplates suitable for fluorescence measurements
Procedure:
-
Set the fluorometer to the appropriate excitation and emission wavelengths for TNP-ATP (e.g., λex = 410 nm, λem = 540 nm). Set the slit widths (e.g., 5 nm for excitation and 20 nm for emission).[9]
-
Prepare a solution of your protein in the assay buffer at a fixed concentration (e.g., 1-5 µM) in a cuvette.
-
Record the baseline fluorescence of the protein solution.
-
Make sequential additions of small aliquots of the TNP-ATP stock solution to the protein solution. Allow the system to equilibrate for a few minutes after each addition.
-
Record the fluorescence intensity after each addition.
-
Correct the measured fluorescence for the fluorescence of TNP-ATP in the absence of the protein and for dilution effects.
-
Plot the change in fluorescence as a function of the TNP-ATP concentration.
-
Fit the resulting saturation curve to a suitable binding equation (e.g., a single-site binding model or the Hill equation) to determine the Kd.[9]
Protocol 2: Competition Assay to Determine ATP Binding Affinity
This protocol determines the binding affinity of a non-fluorescent competitor (e.g., ATP) by measuring its ability to displace TNP-ATP from the protein.
Materials:
-
All materials from Protocol 1
-
Stock solution of the competitor ligand (e.g., ATP)
Procedure:
-
Prepare a pre-incubated complex of your protein and TNP-ATP. The concentrations should be chosen to achieve a significant fluorescence signal (e.g., protein concentration close to the Kd of TNP-ATP, and TNP-ATP concentration also around its Kd).
-
Set the fluorometer as described in Protocol 1.
-
Record the initial fluorescence of the protein-TNP-ATP complex.
-
Add increasing concentrations of the competitor ligand (ATP) to the complex.
-
After each addition, allow the reaction to reach equilibrium and record the fluorescence intensity.
-
The fluorescence will decrease as the competitor displaces TNP-ATP.
-
Plot the fraction of TNP-ATP bound as a function of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the Ki or Kd of the competitor.
Visualizations
Caption: Workflow for determining TNP-ATP binding affinity via direct titration.
Caption: Workflow for determining competitor binding affinity via a displacement assay.
Considerations and Limitations
While TNP-ATP is a versatile tool, it is important to be aware of its limitations. The TNP moiety itself can influence binding affinity, sometimes leading to tighter binding than the natural nucleotide, ATP.[7][10][11] Therefore, it is often recommended to validate findings with other methods. Additionally, changes in fluorescence can sometimes be complex and may not always directly correlate with a simple binding event.[2] Careful experimental design and data interpretation are crucial for obtaining reliable results.
Conclusion
TNP-ATP is a highly effective fluorescent probe for studying the conformational changes and binding kinetics of ATP-binding proteins. The significant change in its fluorescence upon binding provides a sensitive and convenient method for characterizing protein-nucleotide interactions and for screening potential inhibitors. The protocols and data presented here offer a solid foundation for researchers to employ TNP-ATP in their studies of protein function and drug discovery.
References
- 1. TNP-ATP - Wikipedia [en.wikipedia.org]
- 2. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNP-ATP and TNP-ADP as probes of the nucleotide binding site of CheA, the histidine protein kinase in the chemotaxis signal transduction pathway of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) A High-Throughput TNP-ATP Displacement Assay for [research.amanote.com]
- 6. TNP-ATP BIOLOG Life Science Institute [biolog.de]
- 7. A review of TNP-ATP in protein binding studies: benefits and pitfalls [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. TNP-ATP Binding Assay [bio-protocol.org]
- 10. pnas.org [pnas.org]
- 11. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Photobleaching of TNP-ATP in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing photobleaching of the fluorescent ATP analog, 2'(3')-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP), during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is TNP-ATP and why is it used in microscopy?
A1: TNP-ATP is a fluorescent analog of adenosine triphosphate (ATP).[1] It is used as a probe in fluorescence microscopy to study ATP-binding proteins and their functions. When TNP-ATP binds to a protein, its fluorescence properties, such as intensity and emission wavelength, often change, providing a signal to monitor these interactions.[2] It is particularly useful in applications like Fluorescence Resonance Energy Transfer (FRET) as an acceptor molecule.[1]
Q2: What is photobleaching and why is it a problem for TNP-ATP imaging?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like TNP-ATP, upon exposure to excitation light. This leads to a loss of fluorescent signal, which can compromise the quality and quantitative accuracy of microscopy data. For dynamic studies that require prolonged or repeated imaging, photobleaching can significantly limit the observation time.
Q3: What are the key factors that influence the rate of TNP-ATP photobleaching?
A3: The rate of photobleaching is primarily influenced by:
-
Excitation Light Intensity: Higher intensity light sources lead to faster photobleaching.
-
Exposure Duration: Longer or more frequent exposure to excitation light increases the total number of photons that a fluorophore absorbs, accelerating photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen can significantly increase the rate of photobleaching through the generation of reactive oxygen species.
-
Fluorophore Environment: The chemical environment surrounding the TNP-ATP molecule, including the mounting medium and the presence of other molecules, can affect its photostability.
Q4: Can I completely eliminate photobleaching?
A4: While completely eliminating photobleaching is not possible, it can be significantly minimized by optimizing imaging parameters and sample preparation. The goal is to find a balance between achieving a sufficient signal-to-noise ratio and preserving the fluorescent signal for the duration of the experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of TNP-ATP fluorescence signal | 1. Excitation light intensity is too high.2. Exposure time is too long.3. Inappropriate imaging buffer or mounting medium.4. High oxygen concentration in the sample. | 1. Reduce the laser power or use a neutral density filter.2. Decrease the camera exposure time or the frequency of image acquisition.3. Use a commercial antifade mounting medium or add an oxygen scavenger system to your buffer.4. For in vitro assays, de-gas your solutions. For live-cell imaging, consider using an oxygen-depleting enzymatic system. |
| Weak initial TNP-ATP fluorescence signal | 1. Low concentration of TNP-ATP.2. Suboptimal excitation or emission filter set.3. TNP-ATP is not binding to the target protein (for binding studies).4. pH of the imaging buffer is not optimal. | 1. Increase the concentration of TNP-ATP, but be mindful of potential background fluorescence.2. Ensure your microscope's filter set is appropriate for TNP-ATP's excitation (around 408/470 nm) and emission (around 552 nm) spectra.[3]3. Verify protein activity and the binding affinity of TNP-ATP for your specific protein.4. The fluorescence of TNP-ATP can be pH-sensitive; ensure your buffer is at the optimal pH for your experiment.[4] |
| High background fluorescence | 1. Excess unbound TNP-ATP.2. Autofluorescence from the sample or imaging medium. | 1. Wash the sample to remove unbound TNP-ATP before imaging.2. Use a mounting medium with low autofluorescence. For cellular imaging, use a phenol red-free medium. |
| Observed phototoxicity in live-cell imaging | 1. Excessive exposure to excitation light is generating reactive oxygen species that are damaging the cells. | 1. Reduce the excitation light intensity and exposure time to the minimum required for a good signal.2. Use an oxygen scavenger system in the imaging medium.3. Consider using two-photon excitation microscopy if available, as it can sometimes reduce phototoxicity in deeper tissue imaging. |
Experimental Protocols
Protocol 1: General Live-Cell Imaging of TNP-ATP
This protocol provides a general guideline for imaging TNP-ATP in live cells. Optimization will be required for specific cell types and experimental goals.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
TNP-ATP stock solution (e.g., 10 mM in water)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Optional: Oxygen scavenger system (e.g., glucose oxidase/catalase)
-
Confocal or widefield fluorescence microscope with appropriate filter sets for TNP-ATP
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or coverslip suitable for microscopy.
-
TNP-ATP Loading:
-
Dilute the TNP-ATP stock solution to the final working concentration (typically in the low micromolar range) in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and replace it with the TNP-ATP-containing imaging medium.
-
Incubate the cells for a period sufficient for TNP-ATP to interact with its target. This time will vary depending on the specific biological question.
-
-
Washing (Optional): If high background from unbound TNP-ATP is an issue, gently wash the cells once or twice with fresh, pre-warmed imaging medium.
-
Imaging:
-
Place the dish on the microscope stage, ensuring the temperature and CO2 levels are maintained if long-term imaging is required.
-
Locate the cells of interest using brightfield or DIC.
-
Switch to fluorescence imaging using the appropriate filter set for TNP-ATP (Excitation: ~470 nm, Emission: ~550 nm).
-
Minimize Photobleaching:
-
Use the lowest possible laser power that provides an adequate signal-to-noise ratio.
-
Use the shortest possible exposure time.
-
For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of interest.
-
Restrict the imaging to the specific region of interest.
-
-
-
Data Acquisition: Acquire images using the optimized settings.
Protocol 2: Measuring TNP-ATP Photobleaching Rate
This protocol describes a method to quantify the photobleaching rate of TNP-ATP under your specific imaging conditions.
Materials:
-
A stable sample of TNP-ATP (e.g., bound to a purified protein in a sealed chamber or in a glycerol-based mounting medium).
-
Fluorescence microscope with time-lapse imaging capabilities.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a sample with a known concentration of TNP-ATP.
-
Microscope Setup: Set up the microscope with the exact imaging parameters (laser power, exposure time, objective, etc.) you intend to use for your experiment.
-
Time-Lapse Acquisition:
-
Focus on a representative area of the sample.
-
Acquire a time-lapse series of images with a constant time interval. The total duration should be long enough to observe significant photobleaching.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Select a region of interest (ROI) within the fluorescent area.
-
Measure the mean fluorescence intensity of the ROI for each frame.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
Fit the data to a single exponential decay function: I(t) = I(0) * exp(-kt), where k is the photobleaching rate constant.
-
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Expected Effect on Photobleaching |
| Excitation Power | Low | High | Higher power significantly increases photobleaching. |
| Exposure Time | Short | Long | Longer exposure increases photobleaching. |
| Antifade Reagent | Absent | Present | Antifade reagents significantly reduce photobleaching. |
| Oxygen Level | Low | High | Higher oxygen concentration accelerates photobleaching. |
Commonly Used Antifade Reagents:
| Antifade Reagent | Active Component | Setting Type | Notes |
| ProLong™ Gold/Diamond | Proprietary | Hard-setting | Widely used, provides good photobleaching protection for many fluorophores. |
| VECTASHIELD® | Proprietary | Non-setting or Hard-setting | Available with and without DAPI. |
| SlowFade™ | Proprietary | Non-setting | Designed to reduce the initial fading of the fluorescent signal. |
| n-Propyl gallate (NPG) | NPG | Can be added to custom mounting media | An effective oxygen radical scavenger. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | DABCO | Can be added to custom mounting media | A commonly used antifade agent. |
Note: The effectiveness of a specific antifade reagent can be fluorophore-dependent. It is recommended to test a few different options to find the best one for TNP-ATP in your specific application.
Visualizations
Caption: Experimental workflow for TNP-ATP microscopy.
Caption: Purinergic signaling pathway involving P2X receptors.
Caption: Troubleshooting logic for TNP-ATP photobleaching.
References
Troubleshooting low signal-to-noise ratio in TNP-ATP assays.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with Trinitrophenyl-ATP (TNP-ATP) assays, particularly focusing on issues related to low signal-to-noise ratios.
Frequently Asked Questions (FAQs)
1. What is TNP-ATP and why is it used in binding assays?
TNP-ATP, or 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate, is a fluorescent analog of ATP.[1][2] It is widely used to study the interactions between ATP and various proteins, such as kinases and ATPases.[1][2][3] The key advantage of TNP-ATP is that its fluorescence properties change upon binding to a protein.[1][4] In an aqueous solution, TNP-ATP exhibits minimal fluorescence; however, when it binds to the more hydrophobic environment of a protein's ATP-binding pocket, its fluorescence intensity typically increases, and the emission peak may shift.[1][4] This change in fluorescence provides a measurable signal to determine binding affinities (Kd), study enzyme kinetics, and screen for inhibitors.[1][3]
2. What are the typical excitation and emission wavelengths for TNP-ATP?
TNP-ATP has two absorption peaks at approximately 408 nm and 470 nm.[1] The fluorescence emission peak is typically around 530-560 nm in an aqueous solution.[2] Upon binding to a protein, a blue shift (a shift to a shorter wavelength) in the emission maximum is often observed.[1][4]
3. What is a "good" signal-to-noise ratio in a TNP-ATP assay?
A desirable signal-to-noise ratio will largely depend on the specific protein and experimental setup. However, a fluorescence increase of 3- to 5-fold upon binding to the target protein is often cited as a good indicator of a robust assay.[4] For high-throughput screening (HTS) applications, a Z'-factor of greater than 0.5 is generally considered excellent, indicating a large separation between the signal and background, making the assay reliable for screening campaigns. One study reported achieving a Z'-factor of 0.93.[3]
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can be caused by either a weak signal (low fluorescence enhancement) or high background fluorescence. Below are common causes and their solutions.
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal from TNP-ATP binding to your protein of interest.
Question: My fluorescence readings are high even in my negative control (no protein). What could be the cause?
Answer: High background fluorescence can originate from several sources. Here are the common culprits and how to address them:
-
Autofluorescence from Buffers or Assay Components: Some buffers or additives can be inherently fluorescent.
-
Solution: Test the fluorescence of all individual assay components (buffer, salts, additives like glycerol) at the excitation and emission wavelengths used for TNP-ATP. If a component is fluorescent, try to find a non-fluorescent alternative.[5]
-
-
Contaminated Reagents: Impurities in your enzyme preparation or other reagents can contribute to the background.
-
Solution: Ensure high purity of your protein. If you suspect contamination, repurify the protein. Check for nucleotide contamination from the expression host by measuring the absorbance at 260 nm.[4]
-
-
Non-specific Binding: TNP-ATP may bind non-specifically to other components in the assay, or to the microplate itself.
-
Inner Filter Effect: At high concentrations, TNP-ATP or other molecules in the solution can absorb the excitation light, reducing the light available to excite the TNP-ATP that is bound to the protein.[1]
-
Solution: Optimize the TNP-ATP concentration. While a higher concentration might seem like it would produce a stronger signal, it can lead to a higher background and the inner filter effect. Start with a TNP-ATP concentration close to the expected Kd of the interaction.
-
Issue 2: Low Signal (Weak Fluorescence Change)
A weak signal manifests as a small change in fluorescence upon addition of your protein.
Question: I don't observe a significant increase in fluorescence when I add my protein. What should I do?
Answer: A weak signal can be due to several factors related to your protein's activity, the assay conditions, or the intrinsic properties of the interaction.
-
Inactive or Low-Activity Protein: The protein may be misfolded, aggregated, or have low activity.
-
Solution: Verify the activity and integrity of your protein using an orthogonal assay (e.g., an enzymatic activity assay if it's an enzyme). Protein aggregates can scatter light, which can decrease the measured fluorescence.[1] Consider purifying a fresh batch of protein.
-
-
Suboptimal Reagent Concentrations: The concentrations of your protein and TNP-ATP may not be optimal for detecting a binding event.
-
Solution: Systematically titrate both the protein and TNP-ATP concentrations. The optimal protein concentration will depend on the Kd of the interaction. For initial experiments, using a protein concentration at or above the Kd is a good starting point.[7]
-
-
Incorrect Buffer Conditions: pH, ionic strength, and the presence of necessary cofactors can significantly impact protein structure and binding.
-
Solution: TNP-ATP's absorbance is sensitive to pH changes.[1] Ensure your buffer has sufficient capacity to maintain a stable pH. Optimize the buffer composition, including pH and salt concentration, for your specific protein. Some kinases, for example, require divalent cations like Mg2+ for nucleotide binding.[4]
-
-
Interference from Other Molecules: Detergents or accessory proteins necessary for your experiment could interact with TNP-ATP, masking the signal from your protein of interest.[1]
-
Solution: Test for interactions between TNP-ATP and these other components in the absence of your primary protein. If interference is observed, you may need to find alternative detergents or adjust the concentrations.
-
Experimental Protocols & Data
Optimizing Enzyme/Protein Concentration
To ensure the observed signal is dependent on the protein concentration, a titration should be performed.
Methodology:
-
Prepare a series of dilutions of your protein in the assay buffer.
-
In a black microplate, add a fixed, optimized concentration of TNP-ATP to each well.
-
Add the different concentrations of your protein to the wells. Include a "no protein" control.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow binding to reach equilibrium.[3]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot the change in fluorescence against the protein concentration.
| Parameter | Recommended Starting Range | Purpose |
| Protein Concentration | 0 - 10x expected Kd | To determine the concentration range that gives a linear or saturable signal response. |
| TNP-ATP Concentration | 0.5 - 2x expected Kd | To ensure the signal is sensitive to protein binding without excessive background. |
| Incubation Time | 5 - 30 minutes | To ensure the binding reaction reaches equilibrium. |
| Buffer | e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl | To provide a stable chemical environment for the interaction.[3] |
ATP Competition Assay
This experiment confirms that TNP-ATP is binding to the ATP-binding site of your protein.
Methodology:
-
Pre-incubate your protein with an optimized concentration of TNP-ATP to form the protein-TNP-ATP complex. This should yield a high fluorescence signal.
-
Prepare a dilution series of non-fluorescent ATP.
-
Add the different concentrations of ATP to the wells containing the protein-TNP-ATP complex. Include a control with no added ATP.
-
Incubate to allow the ATP to compete with TNP-ATP for binding.
-
Measure the fluorescence. A decrease in fluorescence indicates that ATP is displacing TNP-ATP from the binding site.[3]
-
Plot the fluorescence signal against the ATP concentration to determine the IC50, which can be used to calculate the Ki for ATP.
| Reagent | Typical Concentration | Purpose |
| Protein | At or above Kd for TNP-ATP | To ensure a significant portion of TNP-ATP is bound at the start. |
| TNP-ATP | At or below Kd | To be sensitive to displacement by a competitor. |
| Competitor (ATP) | 0 - 100x expected Kd for ATP | To generate a full competition curve. |
Visualizations
TNP-ATP Assay Workflow
Caption: Workflow for a direct TNP-ATP binding assay.
Troubleshooting Logic for Low Signal-to-Noise
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNP-ATP - Wikipedia [en.wikipedia.org]
- 3. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and Optimization of a Red-Shifted Fluorescence Polarization ADP Detection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges of TNP-ATP Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) instability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TNP-ATP and what are its primary applications?
TNP-ATP is a fluorescent analog of adenosine triphosphate (ATP).[1] It is widely used in fluorescence spectroscopy to study protein-ATP interactions, determine binding affinities, and as a probe in fluorescence microscopy and X-ray crystallography.[1] Its fluorescence is highly sensitive to its environment, typically showing a significant increase in intensity and a blue shift in emission wavelength upon binding to a protein's hydrophobic ATP-binding pocket.[1][2] This property makes it a valuable tool for investigating the kinetics of ATP-binding proteins such as kinases, ATPases, and other nucleotide-binding proteins.[1][2][3]
Q2: What are the key spectral properties of TNP-ATP?
In aqueous solutions, TNP-ATP has excitation maxima at approximately 408 nm and 470 nm, with an emission maximum around 561 nm.[1][2] Upon binding to a protein, the emission maximum often shifts to a shorter wavelength (blue shift), for example, to around 538 nm, and the fluorescence intensity can increase several-fold.[4][5]
Q3: How should TNP-ATP be stored to ensure its stability?
For long-term stability, TNP-ATP should be stored at -20°C in the dark.[1][4][6] When in solution, it has a limited shelf life of about 30 days.[1] It is crucial to minimize exposure to light during storage and handling to prevent photobleaching.[5] For extended storage, a solution in water at pH 7.5 is common.[6] Some suppliers indicate stability for at least two years when stored at -20°C.[4]
Q4: What are the common causes of TNP-ATP instability in experimental solutions?
TNP-ATP fluorescence is highly sensitive to its environment. The primary factors affecting its stability and fluorescence are:
-
pH: Changes in pH can significantly alter the absorbance and fluorescence spectra of TNP-ATP.[2][7] Acidic conditions, for instance, can cause a decrease in fluorescence intensity and a blue shift in the emission wavelength.[2][7]
-
Solvent Polarity: The polarity of the solvent affects the fluorescence emission. A decrease in solvent polarity, such as when TNP-ATP moves from an aqueous environment to a hydrophobic protein binding pocket, leads to an increase in fluorescence intensity and a blue shift.[2]
-
Hydrolysis: TNP-ATP can be susceptible to hydrolysis, breaking down into TNP-ADP and inorganic phosphate. This process can be catalyzed by enzymes or occur spontaneously under certain conditions, such as extreme pH.[2][8][9]
-
Photobleaching: Exposure to light, especially during fluorescence measurements, can lead to the degradation of the TNP fluorophore, resulting in a loss of signal.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Degraded TNP-ATP | Prepare a fresh solution of TNP-ATP from a stock stored correctly at -20°C in the dark. The shelf life of a solution is approximately 30 days.[1] |
| Incorrect pH of Buffer | Verify the pH of your experimental buffer. The fluorescence of TNP-ATP is pH-dependent, with changes in pH altering its absorption and fluorescence spectra.[2][7] Ensure the buffer pH is stable and within the optimal range for your experiment (typically around neutral pH). |
| Quenching of Fluorescence | Check for the presence of quenching agents in your buffer or sample. Certain molecules can decrease the fluorescence intensity of TNP-ATP. |
| Incorrect Instrument Settings | Confirm that the excitation and emission wavelengths on your fluorometer are set correctly for TNP-ATP (Excitation: ~408/470 nm, Emission: ~530-560 nm).[1] |
| No Protein Binding | Ensure that your protein of interest is active and present at a sufficient concentration to observe a binding signal. Consider that TNP-ATP binding can be influenced by the presence of other ligands or cofactors. |
Issue 2: Inconsistent or Unstable Fluorescence Readings
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use the lowest possible excitation intensity and shortest exposure time necessary to obtain a good signal.[5] |
| Temperature Fluctuations | Ensure your experiments are conducted at a constant and controlled temperature. Temperature can affect both the binding kinetics and the fluorescence properties of TNP-ATP. |
| Hydrolysis of TNP-ATP | Prepare fresh TNP-ATP solutions for each experiment. If your protein has ATPase activity, be aware that TNP-ATP might be slowly hydrolyzed, leading to a changing signal over time.[2] |
| Precipitation | Visually inspect your sample for any signs of precipitation, which can cause light scattering and affect fluorescence readings. If precipitation occurs, you may need to adjust buffer conditions or protein concentration. |
Issue 3: Unexpected Spectral Shifts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Change in Buffer Composition | Be aware that changes in solvent polarity, viscosity, or the addition of certain salts can cause spectral shifts that may mimic protein binding.[2] It is crucial to use consistent buffer conditions throughout your experiments. |
| Inner Filter Effect | At high concentrations of TNP-ATP (e.g., >10 μM) or other absorbing species, the excitation light can be attenuated, leading to a non-linear relationship between concentration and fluorescence intensity and potential spectral distortions.[2] It is recommended to work with TNP-ATP concentrations below 1 μM where possible.[1] |
| Binding to Non-Target Sites | The TNP moiety can sometimes interact with sites on proteins other than the intended ATP-binding site, leading to unexpected fluorescence changes.[2] Competition assays with unlabeled ATP can help confirm binding to the correct site. |
Quantitative Data Summary
The following tables summarize key quantitative data for TNP-ATP interactions with various proteins.
Table 1: Spectroscopic Properties of TNP-ATP
| Property | Value | Reference |
| Excitation Wavelength (λex) | 408 nm, 470 nm | [1][6] |
| Emission Wavelength (λem) in water | ~561 nm | [1] |
| Emission Wavelength (λem) bound to protein | ~538 - 552 nm (blue-shifted) | [4][5][6] |
Table 2: Binding Affinities and Inhibitory Concentrations of TNP-ATP for Various Proteins
| Protein | Parameter | Value | Reference |
| P2X1 Receptor | IC50 | 6 nM | [4] |
| P2X3 Receptor | IC50 | 0.9 nM | [4] |
| P2X2/3 Receptor | IC50 | 7 nM | [4] |
| P2X2 Receptor | IC50 | 2,000 nM | [4] |
| P2X4 Receptor | IC50 | 15,200 nM | [4] |
| P2X7 Receptor | IC50 | >30,000 nM | [4] |
| CheA (Histidine Kinase) | Ki | < 1 µM | [10] |
| PhoQcat (Histidine Kinase) | Kd | 294 ± 33 µM | [5] |
Experimental Protocols
Protocol 1: Determination of TNP-ATP Binding Affinity using Fluorescence Titration
This protocol outlines a general procedure to determine the dissociation constant (Kd) of TNP-ATP for a protein of interest.
-
Preparation:
-
Measurement:
-
In a fluorescence cuvette or microplate, add a fixed concentration of TNP-ATP (typically in the low micromolar range to avoid inner filter effects).
-
Sequentially add increasing concentrations of the protein to the TNP-ATP solution.
-
After each addition, gently mix and allow the solution to equilibrate for a set amount of time (e.g., 10 minutes) at a constant temperature.[5]
-
-
Data Acquisition:
-
Measure the fluorescence intensity at the emission maximum (typically around 540 nm) with excitation at 410 nm.[11]
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the protein concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., a single-site binding model) to determine the dissociation constant (Kd).[5]
-
Protocol 2: Competitive Binding Assay to Screen for Inhibitors
This protocol describes how to use TNP-ATP in a displacement assay to screen for compounds that compete for the ATP-binding site.
-
Preparation:
-
Prepare a solution containing the protein of interest and a concentration of TNP-ATP that gives a significant fluorescence signal upon binding.
-
-
Screening:
-
Add potential inhibitor compounds from a library to the protein-TNP-ATP complex at a desired screening concentration.
-
Include appropriate controls: a positive control with a known inhibitor (e.g., unlabeled ATP) and a negative control with the vehicle (e.g., DMSO).[5]
-
-
Measurement:
-
Incubate the mixture for a defined period to allow for displacement of TNP-ATP.
-
Measure the fluorescence intensity. A decrease in fluorescence indicates that the test compound has displaced TNP-ATP from the protein's binding site.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the controls.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining TNP-ATP binding affinity.
Caption: Antagonistic action of TNP-ATP on P2X receptor signaling.
References
- 1. TNP-ATP - Wikipedia [en.wikipedia.org]
- 2. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNP-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 9. ATP hydrolysis - Wikipedia [en.wikipedia.org]
- 10. TNP-ATP and TNP-ADP as probes of the nucleotide binding site of CheA, the histidine protein kinase in the chemotaxis signal transduction pathway of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Using TNP-ATP in Protein Binding Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals using TNP-ATP in protein binding studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the potential pitfalls of using this fluorescent ATP analog and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during your experiments with TNP-ATP.
Issue 1: My measured Kd for TNP-ATP is much lower than expected for ATP.
Q: Why is the binding affinity of my protein for TNP-ATP significantly higher (lower Kd) than what is reported for unmodified ATP?
A: This is a common observation when using TNP-ATP. The trinitrophenyl (TNP) moiety, while providing the fluorescent signal, can itself interact with the protein, often leading to a higher binding affinity than that of ATP.[1][2][3] This means the dissociation constant (Kd) measured for TNP-ATP may not be a direct reflection of the Kd for ATP. It is crucial to perform competition assays with unmodified ATP to determine the affinity of the natural ligand.[1][4]
Issue 2: I'm observing changes in fluorescence that don't seem to be related to specific binding.
Q: What could be causing fluorescence changes that are not reversed by adding excess ATP?
A: Several factors can cause fluorescence artifacts:
-
Non-Specific Binding: TNP-ATP might be binding to surfaces of your experimental vessel or to hydrophobic patches on your protein that are not the ATP-binding site. To mitigate this, consider including a small amount of non-ionic detergent (e.g., Tween-20) in your buffer or testing for non-specific binding using a control protein (like BSA or lysozyme) that is not expected to bind ATP.[5]
-
Environmental Sensitivity: The fluorescence of TNP-ATP is highly sensitive to its environment.[1] Changes in pH, buffer polarity, or viscosity can alter its fluorescence quantum yield independently of protein binding.[1][6] Ensure your buffer conditions are consistent across all experiments.
-
Protein Aggregation: The addition of TNP-ATP or other ligands could induce protein aggregation, which can cause light scattering and affect the measured fluorescence intensity.[6] This can be checked by dynamic light scattering (DLS) or by monitoring the absorbance at a wavelength outside the range of TNP-ATP absorption (e.g., 340 nm).
Issue 3: The fluorescence signal is not linear with increasing TNP-ATP concentration.
Q: I'm performing a titration experiment, but the fluorescence intensity is not increasing linearly with the TNP-ATP concentration, even in the absence of my protein. What's happening?
A: You are likely observing an "inner filter effect." At TNP-ATP concentrations above approximately 1 μM, the fluorophore starts to absorb a significant fraction of the excitation light, preventing it from reaching the entire sample volume.[7] This leads to a non-linear relationship between concentration and fluorescence. To correct for this, you must determine a correction factor by comparing the observed fluorescence to the theoretical expected fluorescence under your experimental conditions.[7][8][9] It is generally recommended to work with TNP-ATP concentrations below 1 μM where possible.[7]
Issue 4: My competition assay with ATP doesn't fully reverse the fluorescence signal.
Q: I've added a large excess of ATP to compete with TNP-ATP, but the fluorescence doesn't return to the baseline level of free TNP-ATP. Why?
A: Complete reversal of the fluorescence signal is seldom observed in practice.[1] This could be due to several reasons:
-
The bound TNP-ATP has a much higher affinity than ATP, making it difficult to displace completely, even with a large excess of the competitor.[2]
-
A portion of the TNP-ATP may be binding non-specifically to other sites on the protein.
-
The presence of high concentrations of ATP might slightly alter the buffer environment, affecting the fluorescence of the remaining free TNP-ATP.
It is important to titrate the competitor and analyze the displacement curve to calculate the Ki or Kd for the unlabeled ligand, rather than relying on a complete return to baseline.
Quantitative Data Summary
The following table summarizes the key spectral and binding properties of TNP-ATP to aid in experimental design and data interpretation.
| Property | Value | Notes |
| Excitation Wavelengths | 408 nm and 470 nm[1][10] | The peak at 408 nm is commonly used.[10] |
| Emission Wavelength | ~561 nm in aqueous solution[1][7] | Upon binding to a protein, the emission maximum typically undergoes a blue shift (to a shorter wavelength, e.g., 540-550 nm) and an increase in intensity.[1][4] |
| Molar Extinction Coeff. | ε408 = 26,400 M-1cm-1, ε470 = 18,500 M-1cm-1 (at pH 7.5)[10] | The absorbance of TNP-ATP is pH-dependent, increasing with higher pH.[1] |
| Concentration Limit | < 1 µM recommended to avoid inner filter effects[7] | If higher concentrations are necessary, a correction for the inner filter effect must be applied.[7] |
| Kd Ratio (ATP/TNP-ATP) | Can be > 100[1] | The affinity for TNP-ATP is often significantly higher than for ATP. This ratio is protein-dependent and highlights the importance of competition assays.[1][2] |
Experimental Protocols & Methodologies
Direct Fluorescence Titration to Determine Kd for TNP-ATP
This protocol is used to measure the dissociation constant (Kd) of TNP-ATP for a target protein.
-
Preparation:
-
Prepare a concentrated stock solution of TNP-ATP in your assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5).[11] Determine the precise concentration using the molar extinction coefficient.
-
Prepare a solution of your purified protein at a known concentration in the same assay buffer.
-
-
Cuvette-Based Assay:
-
To a quartz cuvette, add your assay buffer and a fixed concentration of your protein (typically 1-4 µM).[4]
-
Place the cuvette in a spectrofluorometer set to the appropriate excitation (e.g., 410 nm) and emission (e.g., 540 nm) wavelengths.[4][12]
-
Make sequential additions of small aliquots of the TNP-ATP stock solution to the cuvette.[13]
-
After each addition, mix gently and allow the signal to stabilize (typically 2 minutes) before recording the fluorescence intensity.[13]
-
Correct the measured fluorescence for dilution at each step.
-
Also, perform a control titration of TNP-ATP into the buffer alone to subtract the background fluorescence of the free ligand.[12]
-
-
Data Analysis:
Competition Assay to Determine Kd for ATP
This protocol is used to determine the binding affinity of a non-fluorescent competitor, such as ATP, by measuring its ability to displace TNP-ATP.
-
Preparation:
-
Determine the Kd of TNP-ATP for your protein first using the direct titration method described above.
-
Prepare solutions of your protein and TNP-ATP at concentrations that give a significant fluorescence signal (typically, protein concentration at or above the Kd of TNP-ATP, and TNP-ATP concentration around its Kd).
-
Prepare a concentrated stock solution of the competitor (unlabeled ATP) in the same assay buffer. Ensure the pH is readjusted after adding ATP, as ATP solutions can be acidic.[13]
-
-
Assay Procedure:
-
In a cuvette or microplate well, combine your protein and TNP-ATP at the pre-determined concentrations. Allow this mixture to equilibrate.
-
Measure the initial fluorescence intensity.
-
Make sequential additions of the unlabeled ATP competitor to the protein-TNP-ATP complex.
-
After each addition, mix, equilibrate, and record the fluorescence intensity.
-
-
Data Analysis:
-
Plot the decrease in fluorescence intensity against the concentration of the competitor (ATP).
-
Fit the data to a competitive binding equation to calculate the IC50 (the concentration of competitor that displaces 50% of the bound TNP-ATP).
-
Convert the IC50 value to the inhibition constant (Ki) or dissociation constant (Kd) for ATP using the Cheng-Prusoff equation or a similar model.
-
Visual Guides: Workflows and Logic Diagrams
Troubleshooting Workflow for TNP-ATP Experiments
The following diagram outlines a logical workflow for troubleshooting common issues encountered in TNP-ATP binding assays.
Caption: A troubleshooting flowchart for TNP-ATP binding assays.
Logical Relationship of TNP-ATP Properties and Experimental Observations
This diagram illustrates how the inherent properties of TNP-ATP can lead to various experimental outcomes, both desired and problematic.
Caption: Relationship between TNP-ATP properties and experimental outcomes.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques to examine nucleotide binding by pseudokinases | Biochemical Society Transactions | Portland Press [portlandpress.com]
- 3. A review of TNP-ATP in protein binding studies: benefits and pitfalls [agris.fao.org]
- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. TNP-ATP - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. experts.unthsc.edu [experts.unthsc.edu]
- 10. TNP-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 11. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNP-ATP Binding Assay [bio-protocol.org]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. Titration of fluorescence by ATP. [figshare.com]
Technical Support Center: Best Practices for Storing and Handling TNP-ATP Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the best practices for storing and handling 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) solutions. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of TNP-ATP in your research.
Frequently Asked Questions (FAQs)
Q1: What is TNP-ATP and what are its primary applications in research?
A1: TNP-ATP is a fluorescent analog of adenosine 5'-triphosphate (ATP).[1] It is widely used in various research applications, including:
-
Fluorescence Spectroscopy: To study protein-ATP binding interactions, determine binding affinities (Kd), and inhibitor dissociation constants (Ki).[1]
-
P2X Receptor Antagonism: As a potent and selective antagonist for certain P2X receptor subtypes, particularly P2X1, P2X3, and heteromeric P2X2/3 receptors.
-
Fluorescence Resonance Energy Transfer (FRET): As a suitable acceptor molecule in FRET studies.
-
Fluorescence Microscopy: As a fluorescent probe to visualize the localization of ATP-binding proteins.
Q2: How should I prepare a stock solution of TNP-ATP?
A2: To prepare a stock solution, dissolve the solid TNP-ATP in high-purity, sterile water or an appropriate buffer (e.g., Tris-HCl). It is soluble in water at concentrations greater than 20 mg/mL. For a 10 mM aqueous solution, a pH of 8 is often used.[2] It is crucial to ensure the final pH of the stock solution is within the desired range for your experiment, as the spectral properties of TNP-ATP are pH-sensitive.[1]
Q3: What are the optimal storage conditions for TNP-ATP?
A3: Proper storage is critical to maintain the integrity of TNP-ATP. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Light Conditions | Duration |
| Solid | -20°C | Desiccated, in the dark | Long-term |
| Aqueous Solution | -20°C or -70°C | In the dark, aliquoted | Short-term (approx. 30 days at -20°C)[3] |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: Is TNP-ATP sensitive to light?
A4: Yes, TNP-ATP is light-sensitive.[2] All handling and experimental procedures should be performed under minimal lighting conditions to prevent photodegradation. Store all solutions protected from light, for example, by wrapping containers in aluminum foil.
Q5: How does pH affect TNP-ATP solutions?
A5: The absorbance and fluorescence of TNP-ATP are highly sensitive to pH. As the pH increases, the absorbance of TNP-ATP also increases.[1] In an aqueous solution at neutral pH, the fluorescence emission maximum is around 561 nm.[1] It is essential to maintain a stable pH throughout your experiment to ensure reproducible results.
Troubleshooting Guide
Issue 1: No or low fluorescence signal upon expected protein binding.
| Possible Cause | Troubleshooting Step |
| Degraded TNP-ATP | Prepare a fresh solution of TNP-ATP. Check the expiration date of the solid compound. |
| Incorrect buffer conditions (pH, ionic strength) | Verify the pH and composition of your experimental buffer. The spectral properties of TNP-ATP are sensitive to its environment.[1] |
| Protein is inactive or not binding ATP | Confirm the activity of your protein using a known positive control. Ensure that any necessary co-factors are present. |
| Instrument settings are incorrect | Check the excitation and emission wavelengths on the fluorometer. For TNP-ATP, excitation is typically around 408-410 nm, and emission is monitored between 500-600 nm. |
Issue 2: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Contaminated buffer or cuvette | Use high-purity reagents and thoroughly clean all labware. Run a buffer blank to check for background fluorescence. |
| TNP-ATP concentration is too high | While the relationship between fluorescence intensity and concentration is linear at low concentrations (≤1 μM), higher concentrations can lead to inner filter effects.[4] |
| Presence of detergents | Some detergents can interact with TNP-ATP and cause an increase in fluorescence, mimicking protein binding. |
Issue 3: Unexpected changes in fluorescence (e.g., a decrease in signal when an increase is expected).
| Possible Cause | Troubleshooting Step |
| Precipitation of protein or TNP-ATP | Visually inspect the solution for any turbidity. Centrifuge the sample and check for a pellet. Consider adjusting buffer conditions or protein concentration. |
| Inner filter effect | At high concentrations, TNP-ATP can absorb the excitation light, leading to a decrease in the observed fluorescence. Dilute the sample and re-measure. |
| Quenching of fluorescence | Some compounds in your buffer or sample could be quenching the fluorescence of TNP-ATP. |
Issue 4: Irreproducible results in P2X receptor antagonism assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent TNP-ATP concentration | Prepare fresh dilutions of TNP-ATP for each experiment from a carefully prepared and stored stock solution. |
| Cell health and density variability | Ensure consistent cell seeding density and monitor cell viability. Passage cells consistently and avoid using cells that are over-confluent. |
| Agonist (ATP) degradation | Prepare fresh agonist solutions for each experiment. ATP can hydrolyze in aqueous solutions, leading to a lower effective concentration. |
Experimental Protocols
Protocol 1: Measuring Protein-TNP-ATP Binding using Fluorescence Spectroscopy
This protocol provides a general procedure for determining the binding of TNP-ATP to a protein of interest.
Materials:
-
TNP-ATP stock solution (e.g., 1 mM in water or buffer, stored at -20°C)
-
Purified protein of interest in a suitable buffer
-
Experimental buffer (e.g., Tris-HCl with appropriate salts)
-
Fluorometer and suitable cuvettes or microplates
Procedure:
-
Prepare Solutions:
-
Dilute the TNP-ATP stock solution to the desired final concentration in the experimental buffer. A common starting concentration is 1-5 µM.
-
Prepare a series of dilutions of your protein of interest in the experimental buffer.
-
-
Instrument Setup:
-
Set the fluorometer's excitation wavelength to 410 nm.
-
Set the emission scan range from 500 nm to 600 nm.
-
-
Measurement:
-
Blank Measurement: Record the fluorescence spectrum of the experimental buffer alone.
-
TNP-ATP alone: Record the fluorescence spectrum of the TNP-ATP solution in the experimental buffer. The peak emission should be around 561 nm.
-
Titration: Add increasing concentrations of your protein to the TNP-ATP solution and record the fluorescence spectrum after each addition. Allow the reaction to equilibrate (the increase in fluorescence is often instantaneous).
-
Observation: Binding of TNP-ATP to a protein typically results in a 3- to 5-fold increase in fluorescence intensity and a blue shift in the emission maximum to around 540 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer and free TNP-ATP from the experimental readings.
-
Plot the change in fluorescence intensity as a function of the protein concentration.
-
Fit the data to a suitable binding isotherm (e.g., a single-site binding model) to determine the dissociation constant (Kd).
-
Protocol 2: P2X Receptor Antagonism Assay using Calcium Imaging
This protocol describes a method to assess the antagonistic activity of TNP-ATP on P2X receptors by measuring changes in intracellular calcium.
Materials:
-
Cells expressing the P2X receptor of interest (e.g., HEK293 cells)
-
Cell culture medium and supplements
-
Poly-D-lysine coated 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
TNP-ATP stock solution
-
P2X receptor agonist (e.g., ATP or α,β-methylene ATP)
-
Fluorescence microplate reader (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating:
-
Seed the P2X receptor-expressing cells onto a 96-well poly-D-lysine coated plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium and wash the cells with assay buffer.
-
Add the dye solution to each well and incubate for the recommended time (e.g., 45-60 minutes) at 37°C.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of TNP-ATP in the assay buffer.
-
After the dye loading incubation, wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of TNP-ATP to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Measurement:
-
Prepare the P2X agonist solution at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Place the 96-well plate in the fluorescence microplate reader.
-
Set the instrument to record fluorescence changes over time.
-
Initiate the reading and, after establishing a baseline, inject the agonist into the wells.
-
Continue recording the fluorescence to capture the calcium influx.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with the agonist alone (positive control).
-
Plot the percentage of inhibition against the concentration of TNP-ATP.
-
Fit the data to a dose-response curve to calculate the IC50 value of TNP-ATP.
-
Visualizations
Caption: P2X receptor signaling and antagonism by TNP-ATP.
Caption: Experimental workflow for a TNP-ATP protein binding assay.
Caption: Troubleshooting decision tree for TNP-ATP fluorescence assays.
References
Validation & Comparative
A Head-to-Head Comparison of Fluorescent ATP Analogs: TNP-ATP vs. MANT-ATP
For researchers in biochemistry, pharmacology, and drug development, fluorescent analogs of adenosine triphosphate (ATP) are indispensable tools for studying the kinetics and molecular interactions of ATP-binding proteins such as kinases and ATP-gated ion channels. Among the most commonly utilized are 2'/3'-O-(2,4,6-Trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP) and 2'/3'-O-(N-Methylanthraniloyl)adenosine-5'-triphosphate (MANT-ATP). This guide provides an objective comparison of these two analogs, supported by experimental data, to aid in the selection of the most suitable probe for your research needs.
Both TNP-ATP and MANT-ATP are environmentally sensitive fluorophores, meaning their fluorescence quantum yield is significantly enhanced in the hydrophobic environments of protein nucleotide-binding sites compared to aqueous solutions.[1] This property makes them excellent probes for monitoring protein-ATP binding events. However, they exhibit distinct spectral properties and binding affinities that can influence experimental design and data interpretation.
Quantitative Comparison of Fluorescent and Binding Properties
The selection of a fluorescent ATP analog often depends on the specific application and the instrumentation available. The following tables summarize the key quantitative differences between TNP-ATP and MANT-ATP.
| Fluorescent Property | TNP-ATP | MANT-ATP |
| Excitation Maximum (λex) | ~408 nm, ~470 nm[2][3] | ~350 nm |
| Emission Maximum (λem) | ~561 nm (in water)[2][3] | ~448 nm (in water)[4] |
| Fluorescence Change upon Binding | Significant increase in intensity and a blue shift in emission wavelength.[2][5] | Significant increase in intensity and a blue shift in emission wavelength.[6] |
| Quantum Yield (Aqueous) | Low | 0.22[4] |
| Quantum Yield (Bound to Protein) | Significantly Increased | Increased (e.g., by 50% with OaPAC) |
Table 1: Spectroscopic Properties of TNP-ATP and MANT-ATP.
| Protein Target | Analog | Dissociation Constant (Kd) |
| Protein Kinase A (PKA) | MANT-ATP | ~3-fold higher than ATP[7] |
| CASK (pseudokinase) | TNP-ATP | 0.563 µM[1] |
| HER3/ErbB3 (pseudokinase) | MANT-ATP | 1.1 µM (in the presence of Mg2+)[1] |
| JAK2 (JH2 domain) | MANT-ATP | 1 µM (in the presence of Mg2+)[1] |
| Tm-MreB | TNP-ATP | 3.69 µM |
Table 2: Comparative Dissociation Constants (Kd) of TNP-ATP and MANT-ATP for Various Proteins. It is important to note that the binding affinities of these analogs can be significantly different from that of ATP itself, and this difference varies between proteins.[1]
Experimental Methodologies
A common application for both TNP-ATP and MANT-ATP is in fluorescence-based binding assays to determine the dissociation constant (Kd) of a protein for the analog. This can be extended to competitive binding assays to determine the affinity for ATP or other non-fluorescent ligands.
General Protocol for a Fluorescence Binding Assay:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent ATP analog (TNP-ATP or MANT-ATP) in an appropriate buffer (e.g., Tris-HCl or HEPES) at a concentration determined by its molar extinction coefficient.
-
Prepare a series of dilutions of the protein of interest in the same buffer.
-
All solutions should be kept on ice and protected from light as much as possible.
-
-
Instrumentation Setup:
-
Set the fluorometer to the appropriate excitation and emission wavelengths for the chosen analog (see Table 1).
-
Set the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Titration Experiment:
-
To a cuvette containing a fixed concentration of the fluorescent ATP analog, make successive additions of the protein solution.
-
After each addition, allow the system to equilibrate (the fluorescence signal should be stable) before recording the fluorescence intensity.
-
Continue the additions until the fluorescence signal reaches a plateau, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the fluorescence intensity readings for dilution.
-
Plot the change in fluorescence intensity as a function of the protein concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Visualization of Relevant Signaling Pathways
Fluorescent ATP analogs are frequently used to dissect the role of ATP in various cellular signaling pathways. Below are diagrams of two such pathways where TNP-ATP and MANT-ATP can be employed as research tools.
Caption: P2X Receptor signaling pathway initiated by extracellular ATP.
Caption: Protein Kinase A (PKA) signaling cascade.
Conclusion: Making the Right Choice
The choice between TNP-ATP and MANT-ATP will ultimately depend on the specific experimental goals and constraints.
-
TNP-ATP is often favored for its longer excitation and emission wavelengths, which can help to minimize background fluorescence from biological samples. Its strong absorption in the visible spectrum also makes it suitable for absorbance-based measurements.
-
MANT-ATP , with its excitation in the near-UV, may be more susceptible to interference from tryptophan and other endogenous fluorophores. However, its well-characterized quantum yield and extensive use in the literature for certain protein families, like kinases, make it a reliable choice.
References
- 1. portlandpress.com [portlandpress.com]
- 2. TNP-ATP - Wikipedia [en.wikipedia.org]
- 3. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic properties of MANT-ATP in aqueous solution (pH 8)—Table 17.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights into nucleotide binding in protein kinase A using fluorescent adenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TNP-ATP and Radio-labeled ATP Binding Assays for Cross-Validation of Results
For researchers, scientists, and drug development professionals, the accurate determination of ATP binding affinity is crucial for understanding protein function and for the development of novel therapeutics. This guide provides a comprehensive comparison of two widely used methods: the fluorescent TNP-ATP binding assay and the radio-labeled ATP binding assay. We will delve into their respective methodologies, present comparative data, and discuss the importance of cross-validating results obtained from these distinct approaches.
The 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) assay is a fluorescence-based method that relies on the change in the fluorescent properties of TNP-ATP upon binding to a protein. In its unbound state in an aqueous solution, TNP-ATP exhibits weak fluorescence. However, when it binds to the more hydrophobic environment of a protein's ATP-binding pocket, its fluorescence intensity increases significantly, and the emission peak undergoes a blue shift.[1] This change in fluorescence is the basis for determining binding affinity.
On the other hand, the radio-labeled ATP binding assay, often considered the 'gold standard', directly measures the interaction between a protein and ATP.[2] This technique typically utilizes ATP with a radioactive isotope, such as [γ-³²P]ATP or [³H]ATP. The most common format is the filter binding assay, where a mixture of the protein and radio-labeled ATP is passed through a filter that retains the protein-ATP complex but allows unbound ATP to pass through. The amount of radioactivity retained on the filter is then quantified to determine the extent of binding.
Comparative Analysis of Binding Affinities
A critical aspect of utilizing TNP-ATP as an ATP analog is understanding how the trinitrophenyl moiety affects its binding affinity compared to natural ATP. Data from numerous studies, summarized in the table below, indicates that TNP-ATP generally exhibits a significantly higher affinity for ATP-binding proteins than ATP itself.
| Protein | Method for ATP K_d Determination | ATP K_d (µM) | Method for TNP-ATP K_d Determination | TNP-ATP K_d (µM) | Fold Difference (ATP/TNP-ATP) | Reference |
| CheA (E. coli) | Isothermal Titration Calorimetry | ~1 | Fluorescence Titration | <0.01 | >100 | [1] |
| Myosin Subfragment 1 | Enzyme Kinetics | 150 | Fluorescence Titration | 0.07 | ~2140 | [1] |
| Ca²⁺-ATPase (Sarcoplasmic Reticulum) | Enzyme Kinetics | 1-3 | Fluorescence Titration | 0.02-0.05 | ~50-60 | [1] |
| PhoQ (catalytic domain) | Not specified | 412 | Fluorescence Titration | ~294 | ~1.4 | [2] |
Note: This table is a compilation of data from various sources and experimental conditions may vary.
The data clearly illustrates that the affinity of proteins for TNP-ATP is often 20 to over 2000 times higher than for ATP.[1] This enhanced affinity is attributed to interactions between the TNP group and the protein, independent of the ATP binding site.[1] Consequently, the dissociation constant (Kd) obtained from a TNP-ATP assay cannot be directly used as a measure of the protein's affinity for ATP. However, TNP-ATP assays are invaluable for competition assays to determine the relative affinities of other non-fluorescent ligands and for high-throughput screening of inhibitors.[3]
Experimental Workflows
To facilitate a clearer understanding of the practical aspects of each assay, the following diagrams illustrate their respective workflows.
Conceptual Diagram of the Binding Assays
The fundamental difference in what is being measured in each assay is depicted in the following diagram.
Detailed Experimental Protocols
TNP-ATP Binding Assay Protocol (General)
This protocol provides a general framework for a fluorescence titration experiment to determine the dissociation constant (Kd) of TNP-ATP.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES)
-
TNP-ATP stock solution (e.g., 1 mM in buffer)
-
Fluorometer with a thermostatted cuvette holder
-
Quartz cuvette
Procedure:
-
Set the fluorometer to the appropriate excitation and emission wavelengths for TNP-ATP (e.g., excitation at 410 nm, emission scan from 500 nm to 600 nm).
-
Add a known volume of buffer to the cuvette and record the background fluorescence.
-
Add a known concentration of the protein to the cuvette and mix gently.
-
Titrate small aliquots of the TNP-ATP stock solution into the cuvette, mixing after each addition.
-
After each addition, allow the signal to stabilize and record the fluorescence intensity at the emission maximum.
-
Continue the titration until the fluorescence signal is saturated, indicating that all protein binding sites are occupied.
-
Correct the fluorescence data for dilution and inner filter effects if necessary.
-
Plot the change in fluorescence as a function of the total TNP-ATP concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to calculate the Kd.
Radio-labeled ATP Filter Binding Assay Protocol (General)
This protocol outlines the steps for a standard filter binding assay using radio-labeled ATP.
Materials:
-
Purified protein of interest in a suitable binding buffer
-
Radio-labeled ATP (e.g., [γ-³²P]ATP or [³H]ATP) stock solution of known specific activity
-
Unlabeled ATP stock solution
-
Nitrocellulose or other suitable filter membranes (e.g., 0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a series of reaction tubes, each containing a fixed concentration of the protein.
-
To each tube, add increasing concentrations of radio-labeled ATP. For competition assays, a fixed amount of radio-labeled ATP and increasing amounts of unlabeled ATP are used.
-
Include control tubes with no protein to determine non-specific binding to the filter.
-
Incubate the reactions at a specific temperature for a sufficient time to reach binding equilibrium.
-
Rapidly filter the contents of each tube through a pre-wetted filter membrane under vacuum.
-
Immediately wash the filters with ice-cold wash buffer to remove unbound radio-labeled ATP.
-
Place each filter in a scintillation vial, add scintillation fluid, and vortex.
-
Measure the radioactivity of each filter using a liquid scintillation counter.
-
Subtract the non-specific binding (counts from no-protein controls) from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the free radio-labeled ATP concentration.
-
Fit the data to a suitable binding model (e.g., Scatchard plot or non-linear regression) to determine the Kd and the number of binding sites (Bmax).
Conclusion and Recommendation for Cross-Validation
Both TNP-ATP and radio-labeled ATP binding assays are powerful tools for studying protein-ATP interactions. The TNP-ATP assay offers a convenient, continuous, and non-radioactive method that is well-suited for high-throughput screening and for characterizing the binding of inhibitors through competition. However, due to the often significantly higher affinity of TNP-ATP compared to ATP, it is not a direct substitute for determining the physiological binding affinity of ATP.[1]
The radio-labeled ATP binding assay, while more labor-intensive and requiring the handling of radioactive materials, provides a direct measurement of ATP binding and is considered the benchmark for determining accurate dissociation constants.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TNP-ATP Binding to Wild-Type vs. Mutant Proteins: A Guide for Researchers
This guide provides a comprehensive comparison of 2',3'-O-(2,4,6-trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP) binding to wild-type and mutant proteins, offering valuable insights for researchers, scientists, and drug development professionals. TNP-ATP, a fluorescent analog of ATP, serves as a powerful tool to probe the nucleotide-binding properties of proteins and to elucidate the functional consequences of mutations. Alterations in ATP binding affinity due to mutations are a critical aspect of understanding disease mechanisms and for the rational design of therapeutic agents.
Quantitative Analysis of TNP-ATP Binding Affinity
Mutations within the ATP-binding pocket or in allosteric sites can significantly alter the binding affinity of a protein for ATP. The following table summarizes experimental data on the binding of TNP-ATP or ATP analogs to wild-type proteins and their corresponding mutants. The dissociation constant (Kd) or the half-maximal binding concentration (K1/2) are key parameters used to quantify binding affinity, where a lower value indicates a higher affinity.
| Protein | Type | Ligand | Binding Affinity (Kd or K1/2) | Fold Change (Mutant/WT) | Reference |
| DDX3X RNA Helicase | Wild-Type | TNP-ATP | 1.1 µM (K1/2) | - | [1] |
| R534H Mutant | TNP-ATP | 1.2 µM (K1/2) | ~1.1 | [1] | |
| Wild-Type (135-582) | ATP-γS | 62 ± 6 µM (Kd) | - | [2] | |
| ABL-deletion Mutant (168-582) | ATP-γS | 202 ± 15 µM (Kd) | ~3.3 | [2] | |
| CASK (CaM Kinase) | Wild-Type | TNP-ATP | Binding confirmed by fluorescence shift | - | [2][3] |
| R264K and N299S Mutants | TNP-ATP | Binding confirmed, slightly altered Mg2+ sensitivity | N/A | [3] |
Experimental Protocols
Accurate and reproducible experimental design is paramount for the comparative analysis of TNP-ATP binding. Below are detailed methodologies for key experiments cited in the study of protein-nucleotide interactions.
Fluorescence Spectroscopy using TNP-ATP
This is a widely used method to determine the binding affinity of proteins for ATP.[1][4] The principle lies in the change in the fluorescent properties of TNP-ATP upon binding to a protein.[1] Typically, the fluorescence intensity of TNP-ATP increases, and the emission maximum undergoes a blue shift when it moves from a polar aqueous environment to a more nonpolar environment within the ATP-binding pocket of a protein.[1]
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of TNP-ATP in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl). The final concentration is typically in the low micromolar range.
-
Purify the wild-type and mutant proteins to homogeneity. Determine the protein concentration accurately using a method such as the Bradford assay or by measuring absorbance at 280 nm.
-
-
Fluorescence Titration:
-
Set the excitation wavelength of the spectrofluorometer to 410 nm and the emission wavelength to scan from 500 to 600 nm.[4]
-
In a quartz cuvette, add a fixed concentration of the protein (e.g., 1-5 µM) in the reaction buffer.
-
Add increasing concentrations of TNP-ATP to the protein solution.
-
After each addition, allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution and inner filter effects if necessary.
-
Plot the change in fluorescence intensity as a function of the TNP-ATP concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., one-site binding model) to determine the dissociation constant (Kd).[5]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[6][7][8]
Protocol:
-
Sample Preparation:
-
Dialyze both the protein (in the sample cell) and the ligand (TNP-ATP or ATP, in the syringe) extensively against the same buffer to minimize heat of dilution effects.
-
Degas the solutions to prevent the formation of air bubbles during the experiment.
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume.
-
Perform a series of injections of the ligand into the protein solution. The heat change upon each injection is measured.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).[7]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[9][10][11] It provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the dissociation constant (Kd = koff/kon) can be calculated.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the protein (ligand) onto the surface of a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein solution over the activated surface.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (TNP-ATP or ATP) over the immobilized ligand surface.
-
A running buffer without the analyte is used to establish a baseline and to monitor the dissociation phase.
-
Record the sensorgram, which plots the response units (RU) versus time.
-
-
Data Analysis:
-
Fit the association and dissociation curves to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine the kon and koff values.
-
Calculate the dissociation constant (Kd) from the ratio of koff to kon.
-
Visualizing the Molecular Context
To better understand the implications of altered TNP-ATP binding, it is crucial to visualize the signaling pathways and experimental workflows involved. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.
Caption: CASK signaling pathway at the synapse.
Caption: Workflow for comparative binding analysis.
References
- 1. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Liprin-α phase separation by CASK is disrupted by a mutation in its CaM kinase domain | Life Science Alliance [life-science-alliance.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Titration of fluorescence by ATP. [figshare.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
TNP-ATP vs. ATP: A Researcher's Guide to Competition Binding Experiments
For researchers in drug development and molecular biology, understanding the binding affinity of ATP to its target proteins is crucial. Competitive binding assays using the fluorescent ATP analog, 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), offer a powerful and accessible method to determine the binding constants of ATP and other unlabeled ligands. This guide provides a comprehensive comparison of TNP-ATP and ATP binding, complete with experimental protocols and quantitative data to aid in the design and interpretation of these assays.
Unveiling Binding Affinities: A Quantitative Comparison
TNP-ATP is a valuable tool because its fluorescence significantly increases upon binding to the hydrophobic ATP-binding pocket of a protein, and this signal is displaced by the addition of a competing ligand like ATP.[1][2] This displacement allows for the determination of the dissociation constant (Kd) for the unlabeled ligand. It is important to note that TNP-ATP often exhibits a significantly higher binding affinity (lower Kd) for the target protein compared to ATP.[3] This characteristic is a key consideration in experimental design and data analysis.
The following table summarizes the dissociation constants (Kd) for TNP-ATP and ATP for various proteins, as determined by fluorescence-based competition assays.
| Target Protein | Ligand | Dissociation Constant (Kd) | Experimental Conditions |
| Bacterial Histidine Kinase (PhoQcat) | TNP-ATP | ~294 µM | Not specified |
| ATP | Not directly provided, but used to displace TNP-ATP | Not specified | |
| CASK CaM-kinase domain | TNP-ATP | 1 µM | Tris-HCl buffer (pH 7.0), 4 mM EDTA |
| ATP | Not directly provided, but shown to effectively compete | Tris-HCl buffer (pH 7.0), 4 mM EDTA | |
| Na+,K+-ATPase (H4-H5 loop) | TNP-ATP | Not directly provided, but shown to bind | 50 mM Tris-HCl, pH 7.5 |
| ATP | 6.2 ± 0.7 mM | 50 mM Tris-HCl, 20 mM ATP, pH 7.5 |
The Experimental Workflow: A Step-by-Step Protocol
A typical TNP-ATP versus ATP competition binding experiment follows a logical progression from initial binding of the fluorescent analog to its displacement by the natural ligand. The following diagram illustrates this workflow.
Caption: Workflow for a TNP-ATP vs. ATP competition binding assay.
Detailed Experimental Protocol
This protocol provides a generalized procedure for performing a TNP-ATP versus ATP competition binding assay using a spectrofluorometer.
Materials:
-
Purified target protein of known concentration
-
TNP-ATP stock solution (e.g., 1 mM in assay buffer)
-
ATP stock solution (e.g., 100 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2; the optimal buffer will be protein-dependent)
-
Spectrofluorometer with temperature control
-
Cuvettes or microplates suitable for fluorescence measurements
Procedure:
-
Instrument Setup:
-
Direct TNP-ATP Binding (Determination of Baseline):
-
To a cuvette, add the assay buffer and the target protein to a final concentration that is empirically determined to give a good signal-to-noise ratio (e.g., 1 µM).
-
Add TNP-ATP to a final concentration typically at or below its Kd for the target protein to ensure that the assay is sensitive to competition.
-
Gently mix and incubate for a short period (e.g., 5-10 minutes) to allow binding to reach equilibrium.
-
Measure the fluorescence emission spectrum. The increase in fluorescence intensity compared to TNP-ATP in buffer alone indicates binding.
-
-
ATP Competition:
-
To the cuvette containing the pre-formed protein-TNP-ATP complex, add increasing concentrations of ATP.
-
After each addition of ATP, allow the reaction to equilibrate (e.g., 2-5 minutes) and then measure the fluorescence emission.
-
A decrease in fluorescence intensity will be observed as ATP displaces TNP-ATP from the binding site.[1]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the ATP concentration.
-
Fit the resulting competition curve to a suitable binding isotherm (e.g., a four-parameter logistic equation) to determine the IC50 value of ATP.
-
The dissociation constant (Kd) of ATP can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Kd of TNP-ATP.
-
Signaling Pathway: Competitive Binding at the ATP-Binding Site
The underlying principle of this assay is the direct competition between TNP-ATP and ATP for the same binding site on the target protein. This can be visualized as a simple equilibrium process.
Caption: Competitive binding of TNP-ATP and ATP to a protein.
Conclusion
TNP-ATP versus ATP competition binding experiments provide a robust and sensitive method for characterizing the affinity of ATP and other non-fluorescent ligands to a wide range of proteins. By understanding the principles of the assay, following a detailed protocol, and being mindful of the inherent differences in binding affinity between TNP-ATP and ATP, researchers can obtain reliable quantitative data to advance their understanding of protein-ligand interactions and facilitate drug discovery efforts.
References
- 1. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming the Specificity of TNP-ATP Binding to the ATP Pocket: A Comparative Guide
For researchers and drug development professionals utilizing 2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) as a fluorescent analog for ATP, verifying that it binds specifically within the intended ATP pocket is a critical validation step. TNP-ATP is a valuable tool because its fluorescence intensity often increases significantly, and its emission peak undergoes a blue shift upon binding to a protein, moving from an aqueous environment to a more hydrophobic binding pocket.[1][2][3] However, assuming this binding occurs at the ATP site without confirmation can lead to misleading interpretations.
This guide compares several robust experimental methods to definitively confirm the binding specificity of TNP-ATP, providing detailed protocols and data interpretation guidelines.
Method 1: Fluorescence-Based Competitive Binding Assay
This is the most direct method that leverages the fluorescent properties of TNP-ATP. The principle relies on displacing the bound, fluorescent TNP-ATP with a non-fluorescent competitor that binds to the same site. Unlabeled ATP is the ideal competitor for confirming ATP pocket specificity.
Logical Workflow: Competitive Displacement
Caption: Workflow of a competitive binding assay to confirm specificity.
Comparative Data
A successful experiment will show a concentration-dependent decrease in TNP-ATP fluorescence as the competitor concentration increases. By comparing the inhibitory potency (Kᵢ) of various nucleotides, one can characterize the pocket's specificity.
| Competitor | Expected Kᵢ Range | Interpretation |
| ATP | Low µM to nM | Primary Confirmation: Strong competition indicates binding to the ATP pocket.[4] |
| ADP | Low to Mid µM | Often a good competitor; confirms adenine nucleotide binding.[1] |
| GTP | High µM to no competition | Lack of competition suggests specificity for adenine over guanine nucleotides.[1] |
| Specific Inhibitor | Low µM to nM | A known ATP-competitive inhibitor should displace TNP-ATP.[4] |
| Non-specific Molecule | No competition | A molecule not expected to bind the ATP pocket should not displace TNP-ATP. |
Experimental Protocol: Fluorescence Competition Assay
-
Preparation:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂).
-
Prepare a stock solution of TNP-ATP (e.g., 1 mM in buffer). Note that TNP-ATP fluorescence can be pH-sensitive.[5]
-
Prepare serial dilutions of the competitor ligand (e.g., unlabeled ATP) at concentrations ranging from 1000x to 0.1x the expected Kᵢ.
-
-
Binding Assay:
-
Determine the dissociation constant (KᏧ) of TNP-ATP for your protein first by titrating TNP-ATP against a fixed protein concentration.
-
In a multi-well plate or cuvette, add the protein at a concentration close to the KᏧ of TNP-ATP.
-
Add TNP-ATP at its KᏧ concentration to the protein solution.
-
Allow the mixture to equilibrate (binding is often instantaneous).[1]
-
-
Competition:
-
Add increasing concentrations of the competitor (unlabeled ATP) to the wells containing the protein/TNP-ATP complex.
-
Include control wells: (a) buffer + TNP-ATP (for baseline fluorescence) and (b) protein + TNP-ATP without competitor (for maximum fluorescence).
-
Incubate to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure fluorescence using a fluorometer. For TNP-ATP, typical wavelengths are excitation at ~410 nm and emission at ~540 nm.[1][2]
-
Subtract the background fluorescence of free TNP-ATP from all readings.
-
Plot the normalized fluorescence against the logarithm of the competitor concentration.
-
Fit the data to a suitable competitive binding model to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [TNP-ATP]/KᏧ).
-
Method 2: Site-Directed Mutagenesis
This powerful technique provides evidence of specificity at the amino acid level. By mutating residues known to be critical for ATP binding (e.g., in the P-loop or the adenine-binding region), one can test if these mutations also abolish TNP-ATP binding.[6][7]
Logical Workflow: Mutagenesis
Caption: Logic for using site-directed mutagenesis to confirm binding site.
Comparative Data
The binding affinity of TNP-ATP to the wild-type protein is compared with that of several mutants. A significant loss of affinity in mutants of key ATP-binding residues is strong evidence for specificity.
| Protein Variant | Key Residue Mutated | Expected KᏧ for TNP-ATP | Interpretation |
| Wild-Type | None | ~5 µM (Example) | Baseline binding affinity. |
| K65A | P-loop Lysine | >500 µM or No Binding Detected | Confirms interaction with the phosphate backbone.[6] |
| F475W | Stacking Phenylalanine | Significantly increased KᏧ | Confirms adenine ring stacking interaction.[8] |
| S120A | Non-pocket Serine | ~5 µM (No significant change) | Negative control; mutation outside the pocket should not affect binding. |
Experimental Protocol: Site-Directed Mutagenesis and Binding Assay
-
Identify Key Residues: Based on homology modeling, known crystal structures, or literature, identify conserved residues critical for ATP binding (e.g., Walker A/P-loop lysine, catalytic aspartate, residues that form hydrogen bonds with or stack against the adenine ring).[8][9]
-
Generate Mutants:
-
Use a commercial site-directed mutagenesis kit to introduce point mutations (e.g., substituting the key residue with Alanine) into the expression plasmid containing the gene for your protein.
-
Design primers with the desired mutation, ensuring they are ~30 bp long with the mutation in the center.[7]
-
Perform PCR using these primers and a high-fidelity polymerase.
-
Digest the parental (wild-type) template DNA using an enzyme like DpnI.
-
Transform the mutated plasmid into competent E. coli for amplification.
-
Sequence the plasmid to confirm the mutation.
-
-
Express and Purify: Express and purify the mutant proteins using the same protocol as for the wild-type protein. Ensure the mutations have not led to protein misfolding or instability using techniques like circular dichroism.
-
Perform Binding Assay:
-
For each mutant and the wild-type protein, perform a direct titration experiment as described in Method 1 (step 2 of the protocol).
-
Determine the KᏧ of TNP-ATP for each protein variant by titrating TNP-ATP and measuring the fluorescence increase.
-
Compare the KᏧ values. A drastic increase or complete loss of binding for the ATP-pocket mutants strongly supports specific binding.[10]
-
Method 3: Comparison with Orthogonal Biophysical Techniques
Confirming the binding interaction with techniques that do not rely on TNP-ATP's intrinsic fluorescence provides an independent line of evidence. These methods can be run in a competition format to derive the affinity of unlabeled ATP.
Workflow: Orthogonal Methodologies
Caption: Comparison of principles behind orthogonal biophysical methods.
Comparative Data
These techniques provide quantitative binding parameters. The key is to show that unlabeled ATP binds with an affinity that is consistent with its biological function and that it can compete with TNP-ATP.
| Technique | Parameters Measured | Protocol Summary (Competition Mode) |
| Isothermal Titration Calorimetry (ITC) | KᏧ (Affinity), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy).[11][12] | 1. Titrate ATP into the protein solution to measure its binding parameters directly. 2. Alternatively, pre-saturate the protein with ATP, then titrate in TNP-ATP. A lack of heat change indicates TNP-ATP cannot displace the bound ATP. |
| Surface Plasmon Resonance (SPR) | KᏧ (Affinity), kₐ (Association rate), kᏧ (Dissociation rate).[13][14] | 1. Immobilize the protein on a sensor chip. 2. Flow a fixed concentration of TNP-ATP mixed with varying concentrations of ATP over the chip. 3. The decrease in binding signal (Resonance Units) indicates competition. |
| Fluorescence Polarization (FP) | KᏧ (Affinity), IC₅₀ (for competitors). | 1. Use TNP-ATP as the fluorescent tracer.[15][16] 2. The binding of the small TNP-ATP to the large protein slows its rotation, increasing polarization.[17] 3. Titrate in unlabeled ATP; displacement of TNP-ATP restores its rapid rotation, decreasing the polarization signal. |
Experimental Protocols (Brief)
-
ITC Protocol:
-
Place the protein solution in the ITC sample cell and the ligand (TNP-ATP or ATP) in the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
The instrument measures the heat released or absorbed after each injection.[12]
-
Integrate the heat peaks and plot them against the molar ratio of ligand to protein to determine the thermodynamic parameters of binding.[18][19]
-
-
SPR Protocol:
-
Covalently immobilize the protein onto a sensor chip surface.
-
Flow a continuous stream of buffer over the chip to establish a stable baseline.
-
Inject a solution containing the analyte (TNP-ATP or ATP) and measure the change in resonance units (RU) as it associates and dissociates.[20]
-
For competition, inject a mixture of a fixed concentration of TNP-ATP and varying concentrations of ATP.
-
-
FP Protocol:
-
In a microplate, add a fixed concentration of TNP-ATP (the tracer) and the protein.
-
Add serial dilutions of a competitor (unlabeled ATP).
-
Excite the sample with plane-polarized light and measure the emitted light intensity parallel and perpendicular to the excitation plane.
-
Calculate the polarization value. A decrease in polarization indicates competitive displacement.[15]
-
Conclusion
References
- 1. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNP-ATP - Wikipedia [en.wikipedia.org]
- 3. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ATP-binding is stabilized by a stacking interaction within the binding site of Na+/K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Semantic Scholar [semanticscholar.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. google.com [google.com]
TNP-ATP: A Critical Evaluation as an ATP Substitute in Enzymatic Reactions
For researchers, scientists, and drug development professionals, the quest for reliable molecular tools is paramount. Adenosine triphosphate (ATP) is a cornerstone of cellular bioenergetics and signaling, making its analogs invaluable for studying ATP-dependent enzymes and pathways. Among these, 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) has emerged as a widely used fluorescent probe. This guide provides a comprehensive comparison of TNP-ATP with its native counterpart, ATP, supported by experimental data and detailed protocols to aid in the critical assessment of its suitability for various enzymatic studies.
Performance Comparison: TNP-ATP vs. ATP
TNP-ATP's primary advantage lies in its fluorescent properties. Unbound in aqueous solution, its fluorescence is weak. However, upon binding to the typically more hydrophobic environment of a protein's ATP-binding pocket, its fluorescence intensity increases significantly, often accompanied by a blue shift in its emission maximum.[1][2] This characteristic makes it a sensitive probe for monitoring binding events in real-time.
Despite its utility, a crucial consideration is that the bulky trinitrophenyl (TNP) moiety can significantly alter the interaction with the target protein compared to ATP. This often manifests as a much higher binding affinity for TNP-ATP. While this can be advantageous in designing certain assays, it also raises questions about whether TNP-ATP is a true functional mimic of ATP.
Quantitative Data Summary
The following tables summarize the dissociation constants (Kd) for TNP-ATP and ATP with various enzymes, highlighting the frequently observed higher affinity for the fluorescent analog.
Table 1: Comparison of Dissociation Constants (Kd) for Kinases
| Enzyme | Organism | Kd (TNP-ATP) | Kd (ATP) | Fold Difference (ATP/TNP-ATP) | Reference |
| CheA (Histidine Kinase) | E. coli | < 0.01 µM | ~1 µM | >100 | [1] |
| Epidermal Growth Factor Receptor (EGFR) | Human | ~10 nM | ~1 µM | ~100 | [1] |
| CASK (CaM-Kinase) | Human | ~1 µM | - | - | [3] |
| ZmCDKA;1 | Zea mays | 7.0 ± 2.5 μM | - | - | [3] |
Table 2: Comparison of Dissociation Constants (Kd) for ATPases
| Enzyme | Organism | Kd (TNP-ATP) | Kd (ATP) | Fold Difference (ATP/TNP-ATP) | Reference |
| Ca2+-ATPase | Rabbit | Slightly higher than ATP | - | <10 | [1] |
| F-ATPase | - | Slightly higher than ATP | - | <10 | [1] |
| TrwB | E. coli | Much higher than ATP | - | >100 | [1] |
Table 3: Comparison of Dissociation Constants (Kd) for Other ATP-Binding Proteins
| Enzyme | Organism | Kd (TNP-ATP) | Kd (ATP) | Fold Difference (ATP/TNP-ATP) | Reference |
| Selenophosphate Synthetase (SPS) | E. coli | High affinity | >100x lower affinity | >100 | [1] |
| Pyruvate Carboxylase (PC) | - | Much higher than ATP | - | >1000 | [1] |
As the data indicates, for a majority of the studied proteins, TNP-ATP exhibits a significantly higher binding affinity than ATP.[1] This suggests that the TNP group contributes substantially to the binding energy, and researchers should be cautious when extrapolating kinetic and thermodynamic parameters from TNP-ATP to ATP. However, in some instances, such as with Ca2+-ATPase and F-ATPase, the binding affinities are more comparable.[1]
In terms of enzymatic activity, while TNP-ATP can sometimes serve as a substrate, its hydrolysis rate is typically much slower than that of ATP. For example, with the protein tyrosine kinase of the EGFR, the Vmax for TNP-ATP hydrolysis was 200 times slower than with ATP.[1]
Experimental Methodologies
The primary application of TNP-ATP is in fluorescence-based binding assays to determine the affinity of ligands for the ATP-binding site.
Key Experiment: Competitive Binding Assay to Determine ATP Affinity
This experiment is designed to measure the dissociation constant (Kd) of ATP by observing its ability to displace pre-bound TNP-ATP from an enzyme.
Protocol:
-
Preparation of Reagents:
-
Enzyme solution in a suitable buffer (e.g., Tris-HCl, pH 7.0-8.0).
-
TNP-ATP stock solution.
-
A series of ATP solutions of varying concentrations.
-
-
Instrumentation Setup:
-
Measurement of Initial Fluorescence:
-
To a cuvette, add the enzyme solution and a concentration of TNP-ATP that results in a significant and stable fluorescence signal. This concentration is often in the low micromolar range.
-
Record the initial fluorescence intensity (F0).
-
-
ATP Titration:
-
Add increasing concentrations of ATP to the cuvette containing the enzyme-TNP-ATP complex.
-
After each addition, allow the system to equilibrate and record the fluorescence intensity (F).
-
-
Data Analysis:
-
The decrease in fluorescence is proportional to the displacement of TNP-ATP by ATP.
-
Plot the fraction of TNP-ATP bound (calculated from the fluorescence change) against the concentration of ATP.
-
Fit the data to a competitive binding equation to determine the inhibitory constant (Ki) of ATP, which corresponds to its dissociation constant (Kd).
-
Visualizing Workflows and Pathways
Experimental Workflow: TNP-ATP Competitive Binding Assay
Caption: Workflow for determining ATP binding affinity using a TNP-ATP displacement assay.
Signaling Pathway Example: P2X Receptor Activation
TNP-ATP has been used as a competitive antagonist to study P2X receptors, which are ATP-gated ion channels.[5]
Caption: Simplified diagram of P2X receptor antagonism by TNP-ATP.
Conclusion: Is TNP-ATP a Reliable Substitute?
TNP-ATP is an undeniably useful tool for probing ATP-binding sites and enabling high-throughput screening for inhibitors.[6] Its fluorescent properties provide a convenient and sensitive readout for binding events. However, it should not be considered a universally reliable substitute for ATP in all enzymatic reactions, particularly for accurately determining kinetic parameters of ATP hydrolysis or for assuming an identical binding mode.
The key takeaways for researchers are:
-
For Binding Studies: TNP-ATP is an excellent probe for identifying ATP binding and for rank-ordering the potencies of inhibitors in competitive binding assays.
-
For Kinetic Studies: The catalytic rates observed with TNP-ATP are often significantly lower than with ATP, and thus, it is generally not a reliable substitute for measuring an enzyme's true catalytic efficiency with its native substrate.
Ultimately, the reliability of TNP-ATP as a substitute for ATP is context-dependent. It is a powerful probe for studying the initial binding event, but its utility as a functional mimic of ATP in catalysis is limited. Researchers should employ TNP-ATP with a clear understanding of its properties and limitations, and ideally, validate key findings with label-free methods or with radiolabeled ATP.
References
- 1. A review of TNP-ATP in protein binding studies: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNP-ATP - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the antagonistic potency of TNP-ATP on different P2X receptor subtypes.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antagonistic potency of 2',3'-O-(2,4,6-trinitrophenyl) adenosine-5'-triphosphate (TNP-ATP) across various P2X receptor subtypes. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and application of this widely used antagonist.
TNP-ATP is a non-selective, competitive antagonist of P2X receptors, a family of ligand-gated ion channels activated by extracellular ATP.[1] Its potency, however, varies significantly across the different receptor subtypes, making it a valuable tool for distinguishing between them. This guide summarizes the available quantitative data on TNP-ATP's antagonistic activity, outlines a typical experimental protocol for its assessment, and provides visual representations of the relevant biological pathways and experimental workflows.
Comparative Antagonistic Potency of TNP-ATP
The antagonistic potency of TNP-ATP is most commonly expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes the reported values for various homomeric and heteromeric P2X receptor subtypes.
| P2X Receptor Subtype | Species | IC50 / Ki (nM) | Notes |
| P2X1 | Rat, Human | ~0.9 - 6 | High affinity antagonist. |
| P2X2 | Rat, Human | >1000 | Low affinity antagonist. |
| P2X3 | Rat, Human | ~0.9 - 2.2 | High affinity, competitive antagonist. |
| P2X2/3 | Rat, Human | ~3 - 7 | Potent antagonist of the heteromeric receptor.[2] |
| P2X4 | Rat, Human | >1000 | Significantly less potent compared to P2X1 and P2X3. |
| P2X5 | Rat, Human | Not widely reported; considered low potency. | TNP-ATP is several orders of magnitude less potent at P2X5. |
| P2X6 | - | Data not readily available. | Not tested in several key studies. |
| P2X7 | Rat, Human | Virtually inactive. | Not an effective antagonist for this subtype. |
Experimental Protocols for Assessing Antagonism
The determination of TNP-ATP's antagonistic potency on P2X receptors typically involves cellular assays that measure the receptor's response to an agonist in the presence and absence of the antagonist. The two primary methods employed are intracellular calcium measurements and electrophysiological recordings.
Method 1: Intracellular Calcium Measurement using a Fluorometric Imaging Plate Reader (FLIPR)
This high-throughput method is suitable for screening and characterizing antagonists by measuring changes in intracellular calcium concentration following receptor activation.
1. Cell Culture and Plating:
-
Culture a cell line stably expressing the P2X receptor subtype of interest (e.g., HEK293 or 1321N1 cells) in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a suitable density and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM or Cal-520 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour to allow for dye uptake.
3. Compound Preparation:
-
Prepare a stock solution of TNP-ATP in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of TNP-ATP to create a range of concentrations for testing.
-
Prepare a solution of a P2X receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC80).
4. FLIPR Assay:
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
Program the instrument to first add the different concentrations of TNP-ATP (or vehicle control) to the wells and incubate for a defined period (e.g., 5-15 minutes).
-
Subsequently, program the instrument to add the agonist solution to all wells.
-
The instrument will measure the fluorescence intensity before and after the addition of the agonist, providing a kinetic reading of the intracellular calcium response.
5. Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The percentage of inhibition of the agonist response is calculated for each concentration of TNP-ATP.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Method 2: Electrophysiological Recording (Whole-Cell Patch Clamp)
This technique provides a more direct measure of ion channel function and is considered the gold standard for characterizing ion channel modulators.
1. Cell Preparation:
-
Use cells expressing the P2X receptor subtype of interest, either in primary culture or as a stable cell line.
-
Plate the cells on glass coverslips suitable for microscopy and electrophysiological recording.
2. Recording Setup:
-
Place a coverslip in the recording chamber of a patch-clamp setup and perfuse with an extracellular solution.
-
Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (giga-seal) with the membrane of a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the current flowing through the ion channels.
3. Experimental Procedure:
-
Apply the P2X receptor agonist to the cell using a rapid perfusion system to evoke an inward current.
-
After establishing a stable baseline response to the agonist, co-apply the agonist with different concentrations of TNP-ATP.
-
Record the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist.
4. Data Analysis:
-
Calculate the percentage of inhibition of the agonist-evoked current for each concentration of TNP-ATP.
-
Determine the IC50 value by fitting the concentration-response data to a suitable equation (e.g., the Hill equation).
-
To determine the mechanism of antagonism (competitive vs. non-competitive), a Schild analysis can be performed by measuring agonist concentration-response curves in the presence of multiple fixed concentrations of TNP-ATP.
Visualizing the Mechanisms
To better understand the context of TNP-ATP's action, the following diagrams illustrate the P2X receptor signaling pathway and a typical experimental workflow for antagonist characterization.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
